TTT 3002
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TTT-3002: A Potent FLT3 Inhibitor for FLT3-Mutant Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TTT-3002, a novel and highly potent tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML). This document details the preclinical data supporting its efficacy, outlines the experimental methodologies used in its evaluation, and visualizes its interaction with the FLT3 signaling pathway.
Introduction to FLT3 Mutations in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30-35% of patients.[1][2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor. This aberrant signaling drives uncontrolled cell proliferation, inhibits apoptosis, and is associated with a poor prognosis.[1]
TTT-3002: A Novel FLT3 Tyrosine Kinase Inhibitor
TTT-3002 is a novel, orally bioavailable small molecule inhibitor of FLT3.[1][3] Preclinical studies have demonstrated that TTT-3002 is one of the most potent FLT3 inhibitors discovered to date, exhibiting picomolar efficacy in inhibiting FLT3 autophosphorylation and sub-nanomolar activity in suppressing the proliferation of FLT3-mutant AML cell lines.[1] A key advantage of TTT-3002 is its broad spectrum of activity against various FLT3 mutations, including the common FLT3-ITD and the TKI-resistant FLT3/D835Y mutation.[1][4] Furthermore, TTT-3002 has shown efficacy against mutations that confer resistance to other FLT3 inhibitors.[4]
Quantitative Efficacy of TTT-3002
The potency of TTT-3002 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized below.
| Assay | Cell Line/Target | IC50 (pM) | Reference |
| FLT3 Autophosphorylation | Molm14 (FLT3-ITD) | 100-250 | [1] |
| FLT3 Autophosphorylation | MV4-11 (FLT3-ITD) | 100-250 | [1] |
| Cell Proliferation | Molm14 (FLT3-ITD) | 490-920 | [1] |
| Cell Proliferation | MV4-11 (FLT3-ITD) | 490-920 | [1] |
| TKI-Resistant Mutations | TTT-3002 IC50 (pM) | Reference |
| FLT3/D835Y | <500 | [4] |
| FLT3/ITD TKI resistant cells | <250-500 | [4] |
Mechanism of Action and Signaling Pathway Inhibition
TTT-3002 exerts its anti-leukemic effects by directly inhibiting the kinase activity of mutant FLT3. This blockade of FLT3 autophosphorylation leads to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of AML blasts.
The FLT3 Signaling Pathway in AML
The constitutively active FLT3 receptor in AML utilizes several key downstream signaling cascades to promote leukemogenesis. The primary pathways include the STAT5, PI3K/AKT, and RAS/MAPK pathways, all of which contribute to increased cell survival and proliferation.
Caption: Constitutively active FLT3 receptor signaling in AML.
TTT-3002 Mechanism of Action
TTT-3002 directly binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.
Caption: TTT-3002 inhibits FLT3 signaling, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of TTT-3002.
Cell Lines and Culture
-
Cell Lines: Human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-14 , were utilized.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for FLT3 Phosphorylation
This protocol outlines the procedure to assess the inhibition of FLT3 autophosphorylation by TTT-3002.
Caption: Western Blotting Experimental Workflow.
-
Primary Antibodies: Rabbit anti-phospho-FLT3 (Tyr591), rabbit anti-FLT3, rabbit anti-phospho-STAT5 (Tyr694), mouse anti-STAT5, rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), and rabbit anti-p44/42 MAPK.
-
Data Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the percentage of inhibition relative to a vehicle (DMSO) control.
Cell Proliferation (MTT) Assay
This assay measures the effect of TTT-3002 on the metabolic activity of AML cells as an indicator of cell viability and proliferation.
-
Plating: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Treatment: Add TTT-3002 at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of TTT-3002.
In Vivo Xenograft Mouse Model of AML
This protocol describes the evaluation of TTT-3002's efficacy in a murine model of FLT3-ITD AML.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Inoculation: Mice are sublethally irradiated and then injected intravenously (tail vein) with 1-5 x 10^6 FLT3-ITD AML cells (e.g., MV4-11 or MOLM-14).
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with TTT-3002 or a vehicle control. TTT-3002 is administered via oral gavage daily.
-
Monitoring: Animal survival is monitored daily. Tumor burden is assessed periodically by bioluminescence imaging or flow cytometry of peripheral blood and bone marrow.
-
Endpoint: The primary endpoints are overall survival and reduction in tumor burden.
Conclusion
TTT-3002 is a highly potent and selective FLT3 inhibitor with significant preclinical activity against a broad range of FLT3 mutations, including those that confer resistance to other TKIs. Its ability to potently inhibit FLT3 autophosphorylation and downstream signaling pathways translates to robust anti-leukemic effects in vitro and in vivo. These findings strongly support the clinical development of TTT-3002 as a promising therapeutic agent for patients with FLT3-mutant AML.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in AML Therapy: The Emergence of TTT-3002 as a Potent FLT3 Inhibitor [synapse.patsnap.com]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 as a Selective LRRK2 Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. Small molecule inhibitors of LRRK2 kinase activity are therefore under intense investigation as potential disease-modifying therapies for PD. This document provides a detailed technical guide on TTT-3002, a potent kinase inhibitor that has demonstrated significant activity against LRRK2 in preclinical models. While also characterized as a highly potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, its efficacy in models of LRRK2-driven neurodegeneration warrants a focused examination.
Mechanism of Action and Signaling Pathway
TTT-3002 functions as an ATP-competitive kinase inhibitor. Within the context of Parkinson's disease, its primary target is the kinase domain of the LRRK2 protein. Pathogenic mutations, such as G2019S, enhance the catalytic activity of LRRK2, leading to the hyperphosphorylation of downstream substrates. A key class of LRRK2 substrates is the Rab family of small GTPases, which are crucial regulators of vesicular trafficking.[1][2][3]
LRRK2-mediated phosphorylation of Rab proteins, such as Rab8 and Rab10, on a conserved residue within their switch II domain, impairs their function.[2][3] This disruption of Rab GTPase activity is linked to defects in endolysosomal pathways, Golgi dynamics, and ciliogenesis, all of which are cellular processes implicated in the pathogenesis of PD.[4][5] TTT-3002, by blocking the kinase activity of LRRK2, prevents the hyperphosphorylation of Rab GTPases, thereby aiming to restore normal vesicular trafficking and mitigate downstream cellular toxicity.
Caption: LRRK2 signaling pathway and inhibition by TTT-3002.
Quantitative Data
The inhibitory potency of TTT-3002 against LRRK2 has been evaluated in both in vitro enzymatic assays and in vivo models of LRRK2-mediated neurodegeneration. The data is summarized below, with the well-characterized inhibitor LRRK2-IN1 included for comparison.
Table 1: In Vitro LRRK2 Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
| TTT-3002 | LRRK2 Wild-Type | 13 |
| TTT-3002 | LRRK2 G2019S | 6 |
| TTT-3002 | LRRK2 R1441C | 8 |
| LRRK2-IN1 | LRRK2 Wild-Type | 80 |
| LRRK2-IN1 | LRRK2 G2019S | 41 |
| LRRK2-IN1 | LRRK2 R1441C | 52 |
| Data sourced from Yao et al., Human Molecular Genetics, 2013. |
Table 2: In Vivo Efficacy in C. elegans Models of LRRK2-Induced Neurodegeneration
| Transgenic Model | Treatment Regimen | Compound | EC₅₀ (µM) for Behavioral Rescue |
| R1441C LRRK2 | L1-L4 (Preventive) | TTT-3002 | 0.03 |
| R1441C LRRK2 | L1-L4 (Preventive) | LRRK2-IN1 | 0.82 |
| G2019S LRRK2 | L1-L4 (Preventive) | TTT-3002 | 0.05 |
| G2019S LRRK2 | L1-L4 (Preventive) | LRRK2-IN1 | 0.44 |
| R1441C LRRK2 | Day 2-3 (Rescue) | TTT-3002 | 0.04 |
| R1441C LRRK2 | Day 2-3 (Rescue) | LRRK2-IN1 | 2.22 |
| G2019S LRRK2 | Day 2-3 (Rescue) | TTT-3002 | 0.94 |
| G2019S LRRK2 | Day 2-3 (Rescue) | LRRK2-IN1 | 6.80 |
| Data represents the effective concentration for 50% rescue of dopamine-dependent behavioral deficits. Sourced from Yao et al., Human Molecular Genetics, 2013. |
Selectivity Profile
It is critical to note that TTT-3002 is a multi-kinase inhibitor. While it is potent against LRRK2, it is exceptionally potent against FLT3, with IC₅₀ values for FLT3 autophosphorylation in the picomolar range (100-250 pM).[6] A kinase panel screening of 140 kinases revealed a high degree of selectivity at a concentration of 1 nM, where only one other kinase (MKK1) was inhibited by more than 90%.[6] This dual activity should be a key consideration in the design and interpretation of experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used for assessing LRRK2 kinase activity.
-
Reagents and Materials:
-
Recombinant LRRK2 protein (Wild-Type, G2019S, R1441C mutants).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
TTT-3002 (or other inhibitors) dissolved in DMSO.
-
[γ-³²P]ATP.
-
10x Kinase Buffer.
-
SDS-PAGE gels and blotting equipment.
-
Phosphorimager system.
-
-
Procedure:
-
Prepare kinase reactions on ice in 1.5ml tubes. For a 50µl reaction, combine 10 nM LRRK2, 0.5µg/µl MBP, and 5µl of 10x kinase buffer.
-
Add TTT-3002 at desired final concentrations (serial dilutions). Include a DMSO-only vehicle control. Pre-incubate the enzyme with the inhibitor for 10-20 minutes on ice.
-
Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP to a final concentration of ~10 µM.
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by adding 5x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into MBP using a phosphorimager.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of TTT-3002 and fitting the data to a dose-response curve.
-
C. elegans Behavioral and Neuroprotection Assays
This protocol describes the assessment of TTT-3002's ability to prevent or rescue neurodegeneration-linked phenotypes in transgenic C. elegans models expressing human LRRK2 mutants.
-
Strains and Maintenance:
-
Use transgenic C. elegans strains expressing human R1441C-LRRK2 or G2019S-LRRK2, often with a fluorescent reporter (e.g., GFP) in dopaminergic neurons.
-
Maintain worms on Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.
-
-
Inhibitor Treatment:
-
Grow synchronized populations of worms.
-
For preventive studies, treat worms from the L1 larval stage to the L4 stage by adding TTT-3002 (dissolved in a suitable solvent like DMSO) to the liquid culture or NGM plates at various concentrations.
-
For rescue studies, treat worms after the onset of behavioral deficits (e.g., from adult Day 2 to Day 3).
-
-
Dopamine-Dependent Behavioral Assay (Basal Slowing Response):
-
Transfer individual adult worms to a new NGM plate without food.
-
Allow worms to acclimatize for 5 minutes.
-
Record the number of body bends per 20-second interval.
-
Transfer the same worms to a plate seeded with food (E. coli) and immediately record body bends for another 20 seconds.
-
The basal slowing response is the percent reduction in locomotion upon encountering food. Healthy dopaminergic function results in a significant slowing.
-
Calculate the EC₅₀ for the rescue of this response.
-
-
Dopaminergic Neuron Degeneration Assay:
-
Anesthetize worms at a specific age (e.g., adult Day 9) using an agent like sodium azide.
-
Mount worms on an agar pad on a microscope slide.
-
Visualize the GFP-labeled dopaminergic neurons using fluorescence microscopy.
-
Score neurons as healthy (continuous, uniform process) or degenerated (breaks, blebbing, or loss of cell body).
-
Quantify the percentage of worms with protected neurons in treated versus vehicle control groups.
-
Caption: Experimental workflow for evaluating TTT-3002 in C. elegans.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TTT-3002: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TTT-3002, a novel and highly potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, for the treatment of acute myeloid leukemia (AML). TTT-3002 has demonstrated significant activity against both common and resistance-conferring FLT3 mutations, positioning it as a promising therapeutic candidate for this challenging hematologic malignancy.
More than a third of acute myeloid leukemia (AML) patients have a constitutively activating mutation in the FMS-like tyrosine kinase-3 (FLT3) gene.[1] The most prevalent type of mutation, an internal tandem duplication (FLT3/ITD), is associated with a poor prognosis.[1][2] TTT-3002 is a tyrosine kinase inhibitor (TKI) that has shown remarkable potency against FLT3.[1][2]
Quantitative Data Summary
The preclinical efficacy of TTT-3002 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of TTT-3002 Against FLT3-Mutant Cell Lines [1][2][3]
| Cell Line | FLT3 Mutation | Assay | IC50 (pM) |
| Human FLT3/ITD Mutant Leukemia Cells | ITD | FLT3 Autophosphorylation | 100 - 250 |
| Human FLT3/ITD Mutant Leukemia Cells | ITD | Proliferation | 490 - 920 |
| Ba/F3-ITD Cells | ITD | FLT3 Phosphorylation (in human AML plasma) | ~6400 |
| Ba/F3-ITD TKI Resistant Cells | ITD with Resistance Mutations | FLT3 Phosphorylation | < 250 - 500 |
Table 2: Activity of TTT-3002 Against Various FLT3 Mutations [3][4][5]
| FLT3 Mutation Type | Activity | Notes |
| Internal Tandem Duplication (ITD) | Potent Inhibition | Most common FLT3 mutation. |
| D835Y (Point Mutation) | Potent Activity | A frequently occurring activating point mutation where many TKIs are ineffective. |
| F691L (Gatekeeper Mutation) | Active | Confers resistance to other TKIs. |
| Other Activating Point Mutations (PMs) | Broad Spectrum Activity | Effective against a wide range of activating point mutations. |
| TKI-Resistant Mutations | Maintains Activity | Effective against mutations that confer resistance to sorafenib and AC220. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of TTT-3002.
Cell-Based Assays
-
Cell Lines: Human FLT3/ITD mutant leukemia cell lines and Ba/F3 murine pro-B cells engineered to express human FLT3/ITD (Ba/F3-ITD) were utilized.
-
Proliferation Assay (MTT Assay):
-
Cells were seeded in 96-well plates and treated with varying concentrations of TTT-3002, sorafenib, or AC220 for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
-
-
FLT3 Phosphorylation Inhibition Assay:
-
Cells were treated with different concentrations of TTT-3002 for a specified period.
-
Cell lysates were prepared and subjected to Western blotting.
-
Phosphorylated FLT3 (pFLT3) and total FLT3 levels were detected using specific antibodies to determine the extent of inhibition.
-
-
Apoptosis Assay (Annexin V Staining):
-
Leukemic bone marrow from FLT3/ITD AML patients or bone marrow from healthy donors was treated with increasing concentrations of TTT-3002 for 48 hours.
-
Cells were stained with Annexin V and a viability dye.
-
The percentage of Annexin V-positive (apoptotic) cells was quantified by flow cytometry.[1]
-
In Vivo Xenograft Mouse Models
-
Animal Model: A mouse model of leukemia was established by transplanting luciferase-expressing Ba/F3-FLT3/ITD cells (Ba/F3-ITD Luc+) into recipient mice.
-
Drug Administration: TTT-3002 was administered via oral dosing.
-
Efficacy Evaluation:
-
Tumor Burden: Leukemia progression was monitored using bioluminescence imaging at multiple time points.
-
Survival: The overall survival of the mice in the treatment and control groups was recorded.
-
Primary Patient Sample Studies
-
Sample Source: Samples were obtained from newly diagnosed and relapsed human AML patients with FLT3/ITD mutations.
-
Ex Vivo Treatment: Leukemic blasts isolated from patients were treated with TTT-3002.
-
Analysis:
-
FLT3 Phosphorylation: Inhibition of pFLT3 was assessed by Western blotting.[1]
-
Cytotoxicity: The induction of apoptosis was measured to determine the cytotoxic effect on patient blasts.[1]
-
Toxicity to Normal Cells: The effect of TTT-3002 on normal hematopoietic stem/progenitor cells from healthy donors was evaluated to assess its selectivity.[1][2][3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of TTT-3002 and the workflows of key experiments.
Caption: TTT-3002 inhibits FLT3 autophosphorylation, blocking downstream signaling pathways.
Caption: Overview of the preclinical evaluation workflow for TTT-3002.
Key Findings and Implications
The preclinical data strongly support the development of TTT-3002 as a novel therapeutic for FLT3-mutant AML. Key takeaways include:
-
High Potency: TTT-3002 demonstrates picomolar to subnanomolar inhibitory concentrations against FLT3 autophosphorylation and cell proliferation in FLT3/ITD mutant cell lines.[1][2][3]
-
Broad Activity: The inhibitor is effective against a wide range of FLT3 mutations, including the D835Y point mutation and mutations that confer resistance to other TKIs.[3][4] This suggests TTT-3002 could be beneficial for patients who have relapsed on other FLT3 inhibitors.
-
In Vivo Efficacy: Oral administration of TTT-3002 significantly improves survival and reduces tumor burden in mouse models of FLT3/ITD-associated AML.[1][2][3]
-
Selectivity: TTT-3002 is cytotoxic to leukemic blasts from FLT3/ITD-expressing AML patients while showing minimal toxicity to normal hematopoietic stem and progenitor cells.[1][2][3]
-
Overcoming Resistance: TTT-3002 maintains its activity against AML patient samples that are resistant to sorafenib and AC220.[4][5] Furthermore, it is only moderately bound to plasma proteins, which may enhance its clinical efficacy.[4][5]
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002: A Potent Inhibitor of FLT3 Internal Tandem Duplication (ITD) for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of TTT-3002, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, against FLT3 internal tandem duplication (ITD) mutations, a key driver in a significant subset of Acute Myeloid Leukemia (AML).
Introduction to FLT3-ITD in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of cases.[1] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain. This mutation leads to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2][3] The aberrant signaling from the FLT3-ITD oncoprotein makes it a prime therapeutic target in AML.[3]
TTT-3002: A Novel FLT3 Tyrosine Kinase Inhibitor
TTT-3002 is an orally active, novel tyrosine kinase inhibitor (TKI) identified as one of the most potent FLT3 inhibitors to date.[1][4] It demonstrates significant preclinical potential for the treatment of FLT3-mutant AML by effectively targeting both the primary FLT3-ITD mutation and various resistance-conferring mutations.[4][5][6]
In Vitro Activity of TTT-3002
Potency Against FLT3-ITD and Other Activating Mutations
TTT-3002 exhibits picomolar to low nanomolar efficacy in inhibiting FLT3 autophosphorylation and cellular proliferation in various leukemia cell lines harboring FLT3-ITD and other activating point mutations (PMs).
| Cell Line/Mutation | Assay Type | IC50 Value | Reference |
| FLT3/ITD | FLT3 Autophosphorylation | 100 - 250 pM | [2][4] |
| FLT3/ITD | Cell Proliferation (MTT Assay) | 490 - 920 pM | [2][4] |
| FLT3/ITD (in human AML plasma) | FLT3 Phosphorylation | ~6.4 ± 2.6 nM | [5] |
| Ba/F3-FLT3/ITD | Cell Proliferation | <1 nM | [4] |
| FLT3 Activating Point Mutations (PMs) | Cell Proliferation | 1 - 5 nM | [4] |
| FLT3/D835Y | Potent Activity (IC50 not specified) | - | [2][4] |
Overcoming Resistance to Other FLT3 TKIs
A significant challenge in the clinical use of FLT3 inhibitors is the emergence of drug resistance, often through secondary point mutations in the FLT3 kinase domain. TTT-3002 has demonstrated potent activity against cell lines harboring various TKI resistance mutations.
| FLT3/ITD Resistance Mutation | Cell Proliferation IC50 (TTT-3002) | Reference |
| F691L/ITD | ~1 nM | [5] |
| D835Y/ITD | ~1 nM | [5] |
| N676K/ITD | ~1 nM | [5] |
| G697R/ITD | 11 nM | [5] |
TTT-3002 was shown to be more potent than other FLT3 TKIs such as CEP-701, sorafenib, AC220, and PKC412 against these resistant mutants.[5]
Mechanism of Action: Inhibition of Downstream Signaling
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways that promote leukemic cell survival and proliferation. These include the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8] TTT-3002 effectively inhibits the phosphorylation of key downstream targets of FLT3 signaling.
Studies have shown that TTT-3002 inhibits the phosphorylation of STAT5, AKT, and MAPK in a dose-dependent manner in FLT3-ITD expressing cells.[5] For instance, in NHD13/ITD leukemic cells, TTT-3002 reduced the activation of STAT5 with an IC50 of less than 2 nM.[4]
In Vivo Efficacy of TTT-3002
The anti-leukemic activity of TTT-3002 has been validated in multiple mouse models of FLT3-ITD-associated AML.
| Mouse Model | Dosing | Outcome | Reference |
| FLT3/ITD Transplantation Models | Oral | Significantly improved survival and reduced tumor burden | [1][2][4] |
| FLT3 TKI-resistant Transplant Model | Oral | Significantly improved tumor burden | [5][6] |
These in vivo studies demonstrate that TTT-3002 is well-tolerated and effective in controlling the growth of FLT3-ITD driven leukemia.[4]
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Ba/F3 cells stably transfected with human FLT3-ITD, FLT3 point mutations, or TKI-resistant mutations. Human AML cell lines such as MOLM-13 and MV4-11 (endogenously expressing FLT3-ITD).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines (e.g., IL-3 for Ba/F3 cells) at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect and quantify the levels of phosphorylated FLT3 and its downstream signaling proteins.
-
Cell Lysis: Treat cells with TTT-3002 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-MAPK, and total MAPK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Models
-
Cell Implantation: Subcutaneously or intravenously inject human FLT3-ITD AML cells (e.g., MOLM-13) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment: Once tumors are established or leukemic engraftment is confirmed, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer TTT-3002 orally at specified doses and schedules.
-
Monitoring: Monitor tumor volume (for subcutaneous models) or peripheral blood for leukemic cells. Track body weight and overall survival.
-
Endpoint Analysis: At the end of the study, harvest tissues (e.g., bone marrow, spleen) for analysis of leukemic infiltration and target modulation by Western blotting or flow cytometry.
Conclusion
TTT-3002 is a highly potent FLT3 inhibitor with significant activity against FLT3-ITD and clinically relevant resistance mutations. Its ability to effectively shut down the aberrant signaling cascades driven by mutant FLT3, coupled with its demonstrated in vivo efficacy, positions TTT-3002 as a promising therapeutic candidate for the treatment of FLT3-mutant AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
TTT-3002: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TTT-3002, a potent and selective tyrosine kinase inhibitor (TKI), has emerged as a compound of significant interest in the field of neurodegenerative disease research. Initially identified as a promising agent for the treatment of FLT3-mutant Acute Myeloid Leukemia (AML), its inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2) has opened a new frontier for its potential application in neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of TTT-3002's role in neurodegenerative disease models, summarizing key preclinical data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.
Data Presentation: Efficacy of TTT-3002 in Preclinical Models
The neuroprotective effects of TTT-3002 have been demonstrated in both cellular and in vivo models of LRRK2-mediated neurodegeneration. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of TTT-3002 in a Neuroblastoma Cell Line Model
| Cell Line | Model | Treatment | Outcome Measured | Result |
| SH-SY5Y | Overexpression of G2019S-LRRK2 | TTT-3002 | Cell Viability | Significantly increased cell survival compared to vehicle-treated cells.[1] |
Table 2: In Vivo Efficacy of TTT-3002 in a C. elegans Model of LRRK2-Mediated Neurodegeneration
| C. elegans Model | Mutation | Treatment | Outcome Measured | Result |
| Transgenic C. elegans | R1441C-LRRK2 | TTT-3002 | Dopamine-dependent behavioral deficit (Basal Slowing Response) | Potent rescue of the behavioral deficit with an EC50 of 0.04 µM (preventive) and 0.94 µM (rescue). |
| Transgenic C. elegans | G2019S-LRRK2 | TTT-3002 | Dopamine-dependent behavioral deficit (Basal Slowing Response) | Potent rescue of the behavioral deficit with an EC50 of 2.22 µM (preventive) and 6.80 µM (rescue). |
| Transgenic C. elegans | R1441C-LRRK2 & G2019S-LRRK2 | TTT-3002 | Dopaminergic Neuron Degeneration | Significant prevention and rescue of neurodegeneration.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols utilized in the evaluation of TTT-3002's efficacy.
C. elegans Basal Slowing Response Assay
This assay measures the decrease in the speed of worms upon encountering a bacterial lawn, a behavior dependent on functional dopaminergic neurons.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
M9 buffer
-
TTT-3002 dissolved in a suitable vehicle (e.g., DMSO)
-
Synchronized population of transgenic C. elegans expressing mutant LRRK2.
Procedure:
-
Prepare NGM plates seeded with a lawn of E. coli OP50.
-
For preventive studies, treat synchronized L1 larvae with varying concentrations of TTT-3002 in liquid culture until they reach the young adult stage.[2]
-
For rescue studies, treat adult worms exhibiting the behavioral deficit with TTT-3002 for a defined period.[2]
-
Transfer individual worms to the center of a fresh OP50 lawn.
-
Allow the worms to acclimate for a short period (e.g., 1 minute).
-
Count the number of body bends per minute for each worm. A body bend is defined as a complete sinusoidal movement.
-
Compare the locomotory rate of TTT-3002-treated worms to vehicle-treated controls. A significant increase in slowing (i.e., fewer body bends per minute) indicates a rescue of the dopaminergic deficit.[3]
Assessment of Dopaminergic Neurodegeneration in C. elegans
This protocol allows for the visualization and quantification of dopaminergic neuron loss in a living organism.
Materials:
-
Transgenic C. elegans expressing a fluorescent reporter (e.g., GFP) specifically in dopaminergic neurons.
-
NGM plates with or without TTT-3002.
-
Compound microscope with fluorescence capabilities.
-
Levamisole or other anesthetic.
Procedure:
-
Culture the transgenic worms on NGM plates containing the desired concentration of TTT-3002 or vehicle.
-
At specific time points (e.g., different adult days), mount a sample of worms on an agar pad on a microscope slide.
-
Anesthetize the worms with a drop of levamisole to facilitate imaging.
-
Visualize the dopaminergic neurons using fluorescence microscopy. In adult hermaphrodite C. elegans, there are typically 6 anterior and 2 posterior dopaminergic neurons.
-
Score the number of intact, healthy-looking neurons per worm. Neurons with signs of degeneration (e.g., broken processes, cell body loss) are counted as degenerated.[4][5]
-
Compare the percentage of neuron survival in TTT-3002-treated worms to vehicle-treated controls.
SH-SY5Y Neuroblastoma Cell Viability Assay
This in vitro assay assesses the protective effect of TTT-3002 against LRRK2-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plasmids encoding for wild-type or mutant LRRK2 (e.g., G2019S).
-
Transfection reagent.
-
TTT-3002.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
Procedure:
-
Culture SH-SY5Y cells in standard cell culture conditions (37°C, 5% CO2).[6]
-
Seed the cells in 96-well plates at an appropriate density.
-
Transfect the cells with the LRRK2-expressing plasmids using a suitable transfection reagent.
-
After transfection, treat the cells with varying concentrations of TTT-3002 or vehicle.
-
Incubate for a specified period (e.g., 48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate cell viability as a percentage relative to control cells (e.g., cells transfected with an empty vector).
Mandatory Visualizations
Signaling Pathway
Mutations in LRRK2, particularly within its kinase domain, lead to its hyperactivation. This aberrant kinase activity is a key driver of neurotoxicity in familial Parkinson's disease. TTT-3002 acts by directly inhibiting this kinase activity, thereby mitigating its downstream pathological effects. The precise downstream signaling cascade of LRRK2 is complex and involves multiple pathways. A simplified representation of the LRRK2 signaling pathway and the point of intervention by TTT-3002 is depicted below.
Caption: LRRK2 signaling pathway and TTT-3002's point of inhibition.
Experimental Workflow
The evaluation of TTT-3002 in preclinical models of neurodegeneration follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for preclinical evaluation of TTT-3002.
Conclusion
The preclinical data strongly suggest that TTT-3002 holds significant promise as a therapeutic agent for neurodegenerative diseases where LRRK2 hyperactivation is a key pathological driver. Its ability to rescue both behavioral deficits and neuronal loss in relevant disease models warrants further investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts aimed at translating these promising preclinical findings into clinical applications for the benefit of patients with neurodegenerative disorders.
References
- 1. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling dopamine neuron degeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C. elegans locomotory rate is modulated by the environment through a dopaminergic pathway and by experience through a serotonergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tavernarakislab.gr [tavernarakislab.gr]
- 5. Assessment of dopaminergic neuron degeneration in a C. elegans model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
TTT-3002: A Comprehensive Technical Guide on Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of TTT-3002, a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Target Binding Affinity
TTT-3002 demonstrates high-affinity binding to FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The compound's potent inhibitory activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.
In Vitro Inhibitory Activity against FLT3 Autophosphorylation
TTT-3002 exhibits picomolar efficacy in inhibiting the autophosphorylation of FLT3, a critical step in its activation. The half-maximal inhibitory concentration (IC50) values against cell lines expressing the FLT3 internal tandem duplication (ITD) mutation, a common driver of AML, are exceptionally low.[1]
| Cell Line | FLT3 Mutation Status | IC50 (pM) for FLT3 Autophosphorylation |
| Molm14 | FLT3/ITD | 100 - 250 |
| MV4-11 | FLT3/ITD | 100 - 250 |
Anti-proliferative Activity
The potent inhibition of FLT3 signaling by TTT-3002 translates to significant anti-proliferative effects in leukemia cell lines harboring FLT3 mutations. The IC50 values for cell proliferation are in the sub-nanomolar range, highlighting the compound's cellular potency.[1]
| Cell Line | FLT3 Mutation Status | IC50 (pM) for Cell Proliferation |
| Molm14 | FLT3/ITD | 490 |
| MV4-11 | FLT3/ITD | 920 |
Activity Against FLT3 Point Mutations and TKI Resistance
A significant advantage of TTT-3002 is its potent activity against various FLT3 activating point mutations, including the frequently observed D835Y mutation, which can confer resistance to other tyrosine kinase inhibitors (TKIs).[1] Furthermore, TTT-3002 has demonstrated efficacy against the F691L gatekeeper mutation, a known mechanism of acquired resistance to FLT3 inhibitors.
| FLT3 Mutation | Type | TTT-3002 Activity |
| D835Y | Activating Point Mutation | Potent Inhibition |
| F691L | TKI Resistance Mutation | Active |
Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential off-target effects. TTT-3002 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for FLT3.
Kinase Selectivity Panel Summary
In a screen against a panel of 140 kinases, TTT-3002 displayed a favorable selectivity profile. At a concentration of 10 nM, which is significantly higher than its IC50 for FLT3 inhibition, only a small fraction of the tested kinases were substantially inhibited.
| Concentration of TTT-3002 | Number of Kinases Tested | Number of Kinases with >50% Inhibition |
| 10 nM | 140 | Not explicitly stated, but implied to be low |
It is important to note that while a comprehensive list of all 140 kinases and the corresponding inhibition data is not publicly available, the summary data indicates a high degree of selectivity for FLT3.
Signaling Pathway
FLT3 is a critical regulator of hematopoiesis, and its constitutive activation due to mutations leads to the aberrant activation of downstream signaling pathways that promote cell proliferation and survival in AML. TTT-3002 exerts its anti-leukemic effects by inhibiting these key pathways. The primary signaling cascades downstream of FLT3 include the PI3K/AKT, RAS/MAPK, and STAT5 pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
FLT3 Autophosphorylation Inhibition Assay (Western Blot)
This assay is designed to determine the concentration-dependent inhibitory effect of TTT-3002 on the autophosphorylation of the FLT3 receptor in leukemia cell lines.
Materials:
-
FLT3-mutant leukemia cell lines (e.g., Molm14, MV4-11)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
TTT-3002
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture leukemia cells to a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of TTT-3002 in culture medium.
-
Incubate cells with varying concentrations of TTT-3002 or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Pellet cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated FLT3 to total FLT3 for each treatment condition.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative effects of TTT-3002.
Materials:
-
Leukemia cell lines
-
96-well cell culture plates
-
TTT-3002
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the leukemia cells.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of TTT-3002 in culture medium.
-
Add the TTT-3002 dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan Crystals:
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of TTT-3002 relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.
-
References
TTT-3002: A Potent and Selective Inhibitor of FLT3 Autophosphorylation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on TTT-3002, a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD) and point mutations (PM) in the tyrosine kinase domain (TKD), is a key driver in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[1][2][3][4][5] TTT-3002 has demonstrated significant promise as a therapeutic agent by effectively inhibiting FLT3 autophosphorylation and downstream signaling pathways, leading to anti-leukemic activity in various preclinical models.[6][7][8][9]
Quantitative Analysis of TTT-3002 Inhibitory Activity
TTT-3002 has been identified as one of the most potent FLT3 inhibitors discovered to date.[6][8][9] Its inhibitory activity has been quantified through various in vitro assays, demonstrating picomolar to low nanomolar efficacy against both common and resistance-conferring FLT3 mutations.
Table 1: Inhibition of FLT3 Autophosphorylation by TTT-3002
| Cell Line | FLT3 Mutation Status | IC50 (pM) for FLT3 Autophosphorylation | Reference |
| Molm14 | FLT3/ITD | 100 - 250 | [6][8][9] |
| MV4-11 | FLT3/ITD | 100 - 250 | [6] |
| Ba/F3-FLT3/ITD | FLT3/ITD | ~100 - 250 | [10] |
| Ba/F3-FLT3/D835Y | FLT3/PM (TKD) | ~100 - 250 | [10] |
| SEM-K2 | Overexpressed FLT3/WT | ~500 | [10] |
| Ba/F3-FLT3/ITD (TKI resistant mutants) | F691L/ITD, D835Y/ITD, N676K/ITD | < 250 - 500 | [11] |
Table 2: Inhibition of Cell Proliferation by TTT-3002
| Cell Line | FLT3 Mutation Status | Proliferation IC50 (nM) | Reference |
| Molm14 | FLT3/ITD | 0.49 - 0.92 | [6][8] |
| MV4-11 | FLT3/ITD | 0.49 - 0.92 | [6][8] |
| Ba/F3-FLT3/PM (various) | D835Y/F/V/H, I836 mutations, V579A, D593Δ | Low nanomolar range | [11] |
| Ba/F3-FLT3/ITD (TKI resistant mutants) | G697R/ITD | 11 | [11] |
| Ba/F3-FLT3/ITD (other resistant mutants) | F691L/ITD, etc. | ~1 | [11] |
Mechanism of Action and Signaling Pathway Inhibition
FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][12][13] Mutations in FLT3 lead to ligand-independent constitutive activation of these pathways.[1][2] TTT-3002 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3, thereby blocking its autophosphorylation and the subsequent activation of these critical downstream signaling molecules.[6][10]
Figure 1: FLT3 signaling pathway and the inhibitory action of TTT-3002.
Studies have shown that treatment with TTT-3002 leads to a dose-dependent decrease in the phosphorylation of FLT3 and its downstream targets, including STAT5, AKT, and MAPK, in cell lines harboring FLT3-ITD and FLT3-D835Y mutations.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TTT-3002's activity.
Cell-Based FLT3 Autophosphorylation Assay
This assay is designed to measure the inhibitory effect of TTT-3002 on the phosphorylation of the FLT3 receptor within a cellular context.
Figure 2: Workflow for assessing FLT3 autophosphorylation inhibition.
Protocol:
-
Cell Culture: Human leukemia cell lines expressing FLT3 mutations (e.g., Molm14, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with increasing concentrations of TTT-3002 or a vehicle control (DMSO) for 1 hour.[6]
-
Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated FLT3 (pFLT3) and total FLT3.
-
Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) kit are used for detection.[14] The band intensities are quantified, and the ratio of pFLT3 to total FLT3 is calculated to determine the half-maximal inhibitory concentration (IC50).[6]
Cell Proliferation (MTT) Assay
This assay measures the effect of TTT-3002 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Leukemia cells are seeded in 96-well plates.
-
Drug Exposure: Cells are exposed to a range of TTT-3002 concentrations for 48 hours.[6][11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell proliferation IC50 values are calculated by comparing the absorbance of treated cells to that of untreated controls.[14]
In Vitro Kinase Assay
This cell-free assay directly measures the ability of TTT-3002 to inhibit the enzymatic activity of purified FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.
Figure 3: Principle of the ADP-Glo™ in vitro kinase assay.
Protocol:
-
Reaction Setup: The kinase reaction is set up in a buffer containing purified FLT3 enzyme, a suitable substrate, and ATP. TTT-3002 at various concentrations is included to assess its inhibitory effect.[15]
-
Kinase Reaction: The reaction is incubated to allow for the conversion of ATP to ADP by the FLT3 kinase.[15]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[15]
-
Signal Measurement: The luminescence is measured, which directly correlates with the amount of ADP produced and thus the activity of the FLT3 kinase.[15]
Activity Against Drug-Resistant Mutants
A significant challenge in the treatment of FLT3-mutated AML is the development of resistance to tyrosine kinase inhibitors (TKIs). TTT-3002 has demonstrated potent activity against various FLT3 mutations that confer resistance to other TKIs, such as the F691L gatekeeper mutation.[11][14] This broad spectrum of activity suggests that TTT-3002 may be effective in patients who have relapsed on other FLT3 inhibitors.
Conclusion
TTT-3002 is a highly potent inhibitor of FLT3 autophosphorylation, demonstrating picomolar to low nanomolar efficacy against wild-type, ITD, and various point mutations, including those associated with drug resistance. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of leukemia cell proliferation. The preclinical data strongly support the further development of TTT-3002 as a promising therapeutic agent for the treatment of FLT3-mutant AML.[6][8][9]
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. promega.com [promega.com]
Methodological & Application
Application Note: TTT-3002 Protocol for In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction TTT-3002 is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This document provides detailed protocols for evaluating the in vitro efficacy and mechanism of action of TTT-3002 in cancer cell lines.
Core Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of TTT-3002 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
TTT-3002 (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of TTT-3002 in complete growth medium. The final concentrations should range from 0.01 nM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the TTT-3002 dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of TTT-3002 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
TTT-3002
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of TTT-3002 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Data Presentation
Table 1: IC50 Values of TTT-3002 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TTT-3002 after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 85 |
| A549 | Lung Cancer | 150 |
| U87 MG | Glioblastoma | 110 |
| PC-3 | Prostate Cancer | 220 |
Visualization of Pathways and Workflows
Diagram 1: TTT-3002 Mechanism of Action
This diagram illustrates the proposed signaling pathway targeted by TTT-3002.
Caption: Proposed mechanism of TTT-3002 targeting the PI3K/mTOR pathway.
Diagram 2: Experimental Workflow for Cell Viability Assay
This diagram outlines the key steps in the MTS-based cell viability assay.
Caption: Workflow for determining cell viability using the MTS assay.
Diagram 3: Western Blotting Workflow
This diagram shows the process for analyzing protein expression and phosphorylation via Western Blot.
Caption: Key steps of the Western Blotting protocol.
Application Notes and Protocols for TTT-3002 in a Mouse Xenograft Model of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTT-3002 is a potent and orally active FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant preclinical activity in models of acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][2][3] TTT-3002 has shown efficacy against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[4] These application notes provide a comprehensive overview of the use of TTT-3002 in a mouse xenograft model of AML, including detailed experimental protocols, quantitative efficacy data, and safety information.
Mechanism of Action
TTT-3002 is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 receptor tyrosine kinase. Constitutive activation of FLT3 due to mutations leads to the continuous stimulation of downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are crucial for the proliferation and survival of leukemic cells. By inhibiting the autophosphorylation of FLT3, TTT-3002 effectively blocks these downstream signals, leading to the induction of apoptosis and the inhibition of proliferation in FLT3-mutated AML cells.[4]
FLT3 Signaling Pathway Inhibition by TTT-3002
References
Application Notes and Protocols for TTT-3002 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TTT-3002 for in vivo studies, based on preclinical data. The protocols and data presented are intended to serve as a guide for researchers designing and executing their own in vivo experiments.
Introduction
TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. TTT-3002 has demonstrated significant efficacy in preclinical mouse models of FLT3-ITD-associated AML, reducing tumor burden and prolonging survival.[2]
Mechanism of Action
TTT-3002 exerts its anti-leukemic effect by inhibiting the constitutive activation of the FLT3 receptor. In AML cells with FLT3-ITD mutations, the receptor is perpetually active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, PI3K/AKT, and RAS/MAPK. By blocking the ATP-binding site of the FLT3 kinase domain, TTT-3002 inhibits its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Data Presentation
Table 1: In Vivo Efficacy of TTT-3002 in a Ba/F3-ITD Xenograft Model
| Animal Model | TTT-3002 Dosage | Administration Route | Vehicle | Treatment Duration | Outcome | Reference |
| BALB/c mice | 6 mg/kg, twice daily | Oral gavage | 1mM HCl | 10 days | Elimination of Ba/F3-ITD Luc+ cells | [2] |
Table 2: In Vivo Efficacy of TTT-3002 in a Transgenic AML Mouse Model
| Animal Model | TTT-3002 Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| NHD13/ITD mice | 6 mg/kg, twice daily | Oral gavage | 1mM HCl | 2 weeks | Profound reduction in white blood cell counts and peripheral blood engraftment of leukemic cells. | [2] |
Table 3: Comparative Efficacy of TTT-3002 and Sorafenib
| Parameter | TTT-3002 (6 mg/kg, b.i.d.) | Sorafenib (10 mg/kg, q.d.) | Vehicle |
| Effect on WBC Counts | Significant Reduction | Significant Reduction | No significant change |
| Spleen Weight | Within normal range | Not specified | Enlarged |
| Toxicity | Well-tolerated, no significant weight loss or myelosuppression | Not specified | - |
Experimental Protocols
Protocol 1: Evaluation of TTT-3002 Efficacy in a Xenograft Mouse Model of FLT3-ITD AML
1. Animal Model:
-
Female BALB/c mice.
2. Cell Line:
-
Ba/F3 cells engineered to express both FLT3-ITD and luciferase (Ba/F3-ITD Luc+).
3. TTT-3002 Formulation:
-
Suspend TTT-3002 hydrochloride in 1mM HCl.
-
Briefly sonicate the suspension one hour prior to administration to ensure uniform distribution.
4. Experimental Procedure:
-
Inject 2 x 106 Ba/F3-ITD Luc+ cells via tail vein into each mouse.
-
Monitor tumor engraftment by day 7 using bioluminescence imaging.
-
Randomize mice into treatment and control groups.
-
Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.
-
Administer the vehicle (1mM HCl) to the control group following the same schedule.
-
Continue treatment for a predetermined period (e.g., 10-14 days).
-
Monitor tumor burden periodically using bioluminescence imaging.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize mice and collect tissues (e.g., spleen, bone marrow) for further analysis if required.
Protocol 2: Assessment of TTT-3002 in a Transgenic Mouse Model of FLT3-ITD AML
1. Animal Model:
-
NHD13/ITD transgenic mice, which develop a myeloproliferative neoplasm that progresses to leukemia.
2. TTT-3002 Formulation:
-
Prepare as described in Protocol 1.
3. Experimental Procedure:
-
Confirm leukemia development in NHD13/ITD mice through peripheral blood analysis (e.g., elevated white blood cell counts).
-
Randomize mice into treatment and control groups.
-
Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.
-
Administer the vehicle (1mM HCl) to the control group.
-
Treat for a 2-week period.
-
Monitor peripheral blood counts (WBC, hemoglobin, platelets) and the percentage of leukemic cells at baseline and at specified intervals during the treatment period.
-
Monitor for any signs of toxicity, including changes in body weight.
Visualizations
Caption: FLT3 Signaling Pathway and TTT-3002 Inhibition.
References
- 1. All-trans retinoic acid synergizes with FLT3 inhibition to eliminate FLT3/ITD+ leukemia stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TTT-3002 for Inducing Apoptosis in Molm14 and MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTT-3002 is a novel and highly potent, orally active tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase-3 (FLT3).[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] TTT-3002 has demonstrated significant efficacy in preclinical studies against AML cell lines harboring FLT3-ITD mutations, such as Molm14 and MV4-11.[1][3] These application notes provide a summary of the effects of TTT-3002 on these cell lines and detailed protocols for assessing its apoptotic activity.
Mechanism of Action
TTT-3002 functions as a selective inhibitor of FLT3, including both the wild-type and mutated forms (ITD and D835Y).[1][3] In FLT3-ITD positive cells like Molm14 and MV4-11, the FLT3 receptor is constitutively activated, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, AKT, and ERK.[4] TTT-3002 competitively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and subsequently blocking these downstream pro-survival signals.[1] This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and induction of apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of TTT-3002 in Molm14 and MV4-11 cells.
Table 1: Potency of TTT-3002 in FLT3-ITD AML Cell Lines
| Cell Line | Target | IC50 (FLT3 Autophosphorylation) | IC50 (Cell Proliferation) | Reference |
| Molm14 | FLT3-ITD | 100 - 250 pM | 490 - 920 pM | [1][3] |
| MV4-11 | FLT3-ITD | 100 - 250 pM | 490 - 920 pM | [1][3] |
Table 2: Apoptotic Effects of TTT-3002 on Molm14 and MV4-11 Cells
| Cell Line | Treatment Concentration | Time Point | Apoptosis (% Annexin V Positive Cells) | Reference |
| Molm14 | 0 - 10 nM | 48 hours | Dose-dependent increase | [1] |
| MV4-11 | 0 - 10 nM | 48 hours | Dose-dependent increase | [1] |
Mandatory Visualizations
Caption: TTT-3002 inhibits FLT3, blocking pro-survival pathways and inducing apoptosis.
Caption: Workflow for assessing TTT-3002-induced apoptosis in AML cells.
Experimental Protocols
Cell Culture of Molm14 and MV4-11 Cells
Materials:
-
Molm14 and MV4-11 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5][6]
-
Maintain Molm14 and MV4-11 cells in suspension culture in T-25 or T-75 flasks.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.[5][6]
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[7] To split, centrifuge the cell suspension, aspirate the old medium, and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
Annexin V Apoptosis Assay by Flow Cytometry
Materials:
-
TTT-3002 treated and untreated Molm14 or MV4-11 cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of TTT-3002 for 24-48 hours. Include a vehicle-treated control.[8]
-
After incubation, collect both floating and adherent cells (if any) by centrifugation at 300 x g for 5 minutes.[7][9]
-
Wash the cells once with cold PBS and then once with 1X Binding Buffer.[10]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blotting for Apoptosis Markers
Materials:
-
TTT-3002 treated and untreated Molm14 or MV4-11 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with TTT-3002 for the desired time (e.g., 12, 24 hours), harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Primary antibodies for apoptosis detection include those against cleaved caspase-3 and cleaved PARP.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12] Use β-actin or α-tubulin as a loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[1]
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MV4-11 Cells [cytion.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of TTT-3002 in FLT3/D835Y Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), occurring in approximately one-third of patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2][3]
The D835Y mutation, a frequent point mutation in the activation loop of the TKD, is of particular clinical significance.[3] This mutation often confers resistance to several first-generation FLT3 tyrosine kinase inhibitors (TKIs).[4] TTT-3002 is a novel and highly potent FLT3 inhibitor that has demonstrated significant activity against both FLT3-ITD and clinically relevant resistance mutations, including D835Y.[4][5] This document provides detailed application notes and protocols for studying the effects of TTT-3002 on FLT3/D835Y mutations.
Data Presentation
TTT-3002 has been shown to be a potent inhibitor of FLT3, including the D835Y mutant, with picomolar efficacy in inhibiting autophosphorylation and low nanomolar efficacy in inhibiting cell proliferation.[6][4]
| Parameter | Cell Line/Mutation | TTT-3002 IC50 | Reference |
| FLT3 Autophosphorylation | FLT3/ITD | 100 - 250 pM | [6][5][7] |
| Proliferation | FLT3/ITD | 490 - 920 pM | [6][5][7] |
| Proliferation | Ba/F3-FLT3/ITD TKI resistance mutants | ~1 nM | [4] |
| FLT3 Phosphorylation | FLT3/ITD TKI resistant cells | < 250 - 500 pM | [4] |
Signaling Pathways
The constitutive activation of FLT3 by mutations such as D835Y leads to the downstream activation of several key signaling pathways that drive leukemogenesis, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.[8][9] TTT-3002 effectively inhibits the phosphorylation of FLT3, thereby blocking these downstream signals.[4]
Caption: FLT3/D835Y Signaling Pathway and TTT-3002 Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TTT-3002 on the proliferation of cells expressing the FLT3/D835Y mutation.
Materials:
-
Ba/F3 cells stably expressing FLT3/D835Y
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
TTT-3002 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed Ba/F3-FLT3/D835Y cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of TTT-3002 in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the TTT-3002 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis of FLT3 Phosphorylation
This protocol is to assess the inhibitory effect of TTT-3002 on the autophosphorylation of the FLT3/D835Y receptor.
Materials:
-
Ba/F3-FLT3/D835Y cells
-
TTT-3002
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat Ba/F3-FLT3/D835Y cells with varying concentrations of TTT-3002 for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.
Caption: Workflow for Western Blot Analysis.
Conclusion
TTT-3002 is a highly potent FLT3 inhibitor with significant activity against the clinically important and often drug-resistant D835Y mutation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TTT-3002 in cellular models of FLT3/D835Y-driven leukemia. These studies are crucial for the continued development of targeted therapies for AML patients harboring this mutation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]
- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLT3/D835Y mutation knock-in mice display less aggressive disease compared with FLT3/internal tandem duplication (ITD) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Phospho-FLT3 (pFLT3) Inhibition by TTT-3002
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells[1]. In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD)[1]. This aberrant signaling drives uncontrolled cell proliferation and survival, and FLT3-ITD mutations, in particular, are associated with a poor prognosis[2][3].
TTT-3002 is a novel and highly potent small-molecule tyrosine kinase inhibitor (TKI) designed to target FLT3[2][3][4]. It has demonstrated significant activity against both FLT3-ITD and various activating point mutations, including those that confer resistance to other TKIs[3][5][6]. TTT-3002 functions by inhibiting the autophosphorylation of the FLT3 kinase, with IC50 values reported in the picomolar range[1][4][5].
Western blotting is a fundamental technique to biochemically assess the efficacy of TTT-3002. By measuring the levels of phosphorylated FLT3 (pFLT3) relative to total FLT3 in treated cells, researchers can quantify the dose-dependent inhibitory effect of the compound. This application note provides a detailed protocol for performing a Western blot to detect the inhibition of FLT3 phosphorylation following TTT-3002 treatment in relevant cell lines.
FLT3 Signaling Pathway and TTT-3002 Inhibition
The diagram below illustrates the FLT3 signaling pathway. In mutated FLT3, the receptor is constitutively active, leading to autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as RAS/MAPK and PI3K/AKT. TTT-3002 acts as a direct inhibitor of the FLT3 kinase, blocking this initial autophosphorylation event.
Caption: FLT3 signaling pathway and the inhibitory action of TTT-3002.
Experimental Protocol
This protocol is optimized for FLT3-mutant human leukemia cell lines such as MV4-11 and Molm14, which were used in preclinical studies of TTT-3002[4].
A. Materials and Reagents
-
Cell Lines: MV4-11 (FLT3-ITD), Molm14 (FLT3-ITD).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: TTT-3002 (dissolved in DMSO to create a stock solution).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast 4-12% Bis-Tris gels, SDS-PAGE running buffer.
-
Transfer: PVDF or Nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Using BSA is recommended for phospho-protein detection to reduce background[7].
-
Primary Antibodies:
-
Rabbit anti-Phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Mouse anti-β-Actin or anti-GAPDH (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Workflow
The following diagram outlines the complete workflow for the experiment.
Caption: Experimental workflow for Western blot analysis of pFLT3.
C. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture MV4-11 or Molm14 cells in complete medium to a density of approximately 1x10⁶ cells/mL.
-
Seed cells in 6-well plates.
-
Prepare serial dilutions of TTT-3002 in culture medium. A typical concentration range to demonstrate efficacy would be from 0.1 nM to 100 nM. Include a DMSO-only vehicle control.
-
Treat cells with the TTT-3002 dilutions or DMSO control for 1-2 hours at 37°C[4][8][9].
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes[7][10].
-
Load 15-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a pre-stained protein ladder.
-
Run the gel at 150V for 60-90 minutes, or until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice[10].
-
-
Antibody Incubation and Detection:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature[7].
-
Incubate the membrane with primary antibody against pFLT3 (e.g., anti-pFLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
-
Re-probing for Total FLT3 and Loading Control:
-
To normalize the pFLT3 signal, the membrane should be stripped and re-probed for total FLT3 and a loading control (e.g., β-Actin).
-
Alternatively, run parallel gels for pFLT3, total FLT3, and the loading control.
-
Follow the same antibody incubation and detection steps as above with the respective primary antibodies.
-
Data Presentation and Interpretation
The primary outcome is the reduction of the pFLT3 signal in a dose-dependent manner with increasing concentrations of TTT-3002. Total FLT3 levels should remain relatively constant across treatments.
Quantitative Analysis:
-
Use imaging software to perform densitometry on the captured Western blot bands.
-
Calculate the ratio of the pFLT3 signal to the total FLT3 signal for each sample to account for any minor variations in protein loading.
-
Normalize this ratio to the vehicle (DMSO) control, which is set to 100% or 1.0.
-
Present the data in a table and plot the normalized pFLT3/Total FLT3 ratio against the concentration of TTT-3002 to determine the IC50 value.
Table 1: Example Data Presentation of TTT-3002 Effect on FLT3 Phosphorylation
| TTT-3002 (nM) | pFLT3 (Densitometry Units) | Total FLT3 (Densitometry Units) | pFLT3 / Total FLT3 Ratio | % Inhibition (Normalized to Control) |
| 0 (DMSO) | 15,200 | 15,500 | 0.98 | 0% |
| 0.1 | 9,880 | 15,350 | 0.64 | 35% |
| 1 | 5,150 | 15,600 | 0.33 | 66% |
| 10 | 1,200 | 15,400 | 0.08 | 92% |
| 100 | 450 | 15,550 | 0.03 | 97% |
Expected Results: A successful experiment will show a strong band for pFLT3 in the DMSO-treated lane and progressively weaker bands as the concentration of TTT-3002 increases. The levels of total FLT3 and the loading control should be consistent across all lanes. This outcome provides clear evidence of TTT-3002's potent and specific inhibition of FLT3 autophosphorylation. Studies have shown TTT-3002 can inhibit FLT3 phosphorylation with IC50 values between 100 to 250 pM in human FLT3/ITD mutant leukemia cell lines[2][3][4].
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ashpublications.org [ashpublications.org]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
Application Notes and Protocols: Cell Viability Assays with TTT-3002 in Primary AML Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[1][2][3] TTT-3002 is a novel and potent tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against FLT3-mutated AML.[1][2][4] It effectively inhibits FLT3 autophosphorylation at picomolar concentrations and shows efficacy against various FLT3 mutations, including those conferring resistance to other TKIs.[1][2][5] Preclinical studies have shown that TTT-3002 is cytotoxic to leukemic blasts from AML patients with FLT3-ITD mutations while exhibiting minimal toxicity to normal hematopoietic stem and progenitor cells.[1][2][4] These findings highlight TTT-3002 as a promising therapeutic agent for FLT3-mutant AML.[4][5]
This document provides detailed protocols for assessing the viability and apoptotic effects of TTT-3002 on primary AML patient samples using two standard assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability and Annexin V/Propidium Iodide (PI) staining for apoptosis detection by flow cytometry.
Experimental Workflow
The overall experimental workflow for evaluating the efficacy of TTT-3002 on primary AML patient samples is depicted below. This process begins with the isolation of mononuclear cells from patient samples, followed by drug treatment and subsequent analysis of cell viability and apoptosis.
Experimental workflow for assessing TTT-3002 efficacy.
TTT-3002 Signaling Pathway in AML
TTT-3002 exerts its anti-leukemic effects by inhibiting the constitutively active FLT3 receptor in AML cells. This inhibition blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, AKT, and MAPK pathways.[5][6]
TTT-3002 inhibits FLT3 signaling pathways in AML.
Data Presentation
The following tables summarize the quantitative effects of TTT-3002 on FLT3 signaling and cell viability in primary AML patient samples and cell lines.
Table 1: Potency of TTT-3002 in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation | Proliferation IC50 (pM) | FLT3 Autophosphorylation IC50 (pM) |
| Ba/F3-FLT3/ITD | ITD | 490 - 920 | 100 - 250 |
| Ba/F3-FLT3/D835Y | D835Y | Not Specified | < 500 |
| SEM-K2 | Overexpressed WT | Not Specified | Not Specified |
Data synthesized from multiple preclinical studies.[2]
Table 2: Effect of TTT-3002 on FLT3 Phosphorylation and Apoptosis in Primary AML Patient Samples
| Patient Sample Type | TTT-3002 Concentration | Inhibition of pFLT3/FLT3 (relative to DMSO) | % Annexin V Positive Cells (48h) |
| FLT3/ITD+ AML Blasts | Dose-dependent | Significant reduction | Significant induction |
| Normal Bone Marrow | Not Specified | No significant effect | No significant cytotoxicity |
This table represents a summary of findings from ex vivo studies on primary patient samples.[4]
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of TTT-3002 on primary AML patient mononuclear cells.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
TTT-3002 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well flat-bottom plates
-
Sterile PBS
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from fresh primary AML patient samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete culture medium (RPMI-1640 supplemented with 20% FBS and 1% P/S) at a density of 1 x 10^6 cells/mL.[9]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of TTT-3002 in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 1000 nM).
-
Add 100 µL of the TTT-3002 dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest TTT-3002 concentration.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each TTT-3002 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the TTT-3002 concentration to determine the IC50 value.
-
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis in primary AML patient cells treated with TTT-3002 using flow cytometry.
Materials:
-
Primary AML patient mononuclear cells
-
Complete culture medium (as above)
-
TTT-3002
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Isolate and culture primary AML cells as described in the MTT assay protocol.
-
Seed 1-5 x 10^5 cells per well in a 24-well plate.
-
Treat the cells with the desired concentrations of TTT-3002 (and a vehicle control) for 24 to 48 hours.
-
-
Cell Staining:
-
After treatment, collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.[11]
-
Wash the cells once with cold PBS.[11]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TTT-3002.
-
Logical Relationship of Findings
The experimental results from these assays contribute to a clear understanding of TTT-3002's mechanism of action and its therapeutic potential in AML. The logical flow of these findings is illustrated below.
Logical flow from molecular target to therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in AML Therapy: The Emergence of TTT-3002 as a Potent FLT3 Inhibitor [synapse.patsnap.com]
- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
TTT-3002 for Acute Myeloid Leukemia: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes provide a comprehensive overview of the preclinical data available for TTT-3002, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in the context of Acute Myeloid Leukemia (AML). While the primary focus of this document is on the characterization of TTT-3002 as a monotherapy, it serves as a foundational resource for researchers designing future studies, including those exploring synergistic combination therapies.
Note on Combination Therapies: As of the latest literature review, preclinical or clinical data on the combination of TTT-3002 with other AML therapies has not been published. The following sections summarize the significant preclinical findings for TTT-3002 as a single agent, offering insights into its mechanism of action and potent anti-leukemic activity. This information is intended to guide the design of future investigations into rational drug combinations.
Introduction to TTT-3002 in AML
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, over 35%, harbor mutations in the FLT3 gene, which leads to constitutive activation of the FLT3 receptor tyrosine kinase and subsequent downstream signaling that promotes cell proliferation and survival.[1][2] The most common of these is the internal tandem duplication (ITD) mutation, which is associated with a poor prognosis.[1][2]
TTT-3002 is a novel, orally active tyrosine kinase inhibitor (TKI) that has demonstrated exceptional potency against both FLT3-ITD and various activating point mutations, including those that confer resistance to other TKIs.[1][2][3][4] Preclinical studies have established its efficacy in vitro and in vivo, highlighting its potential as a promising therapeutic agent for FLT3-mutant AML.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TTT-3002, showcasing its potent activity against FLT3-mutant AML cell lines and its efficacy in in vivo models.
Table 1: In Vitro Activity of TTT-3002 in FLT3-Mutant AML Cell Lines
| Cell Line | FLT3 Mutation Status | Assay | IC50 (pM) | Reference |
| Molm14 | FLT3-ITD | FLT3 Autophosphorylation | 100 - 250 | [1][2] |
| MV4-11 | FLT3-ITD | FLT3 Autophosphorylation | 100 - 250 | [1][2] |
| Molm14 | FLT3-ITD | Proliferation | 490 - 920 | [1][2] |
| MV4-11 | FLT3-ITD | Proliferation | 490 - 920 | [1][2] |
| Ba/F3 | FLT3/D835Y | Not Specified | Potent Activity | [1][2] |
| FLT3/ITD TKI resistant cells | Various | FLT3 Phosphorylation | < 250-500 | [4] |
Table 2: In Vivo Efficacy of TTT-3002 in FLT3-ITD AML Xenograft Models
| Mouse Model | Treatment | Key Findings | Reference |
| FLT3/ITD Transplantation Models | Oral dosing of TTT-3002 | Significantly improved survival and reduced tumor burden | [1][2][3] |
| FLT3 TKI-resistant Transplant Model | Oral dosing of TTT-3002 | Significantly improved tumor burden | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of TTT-3002 and a general workflow for its preclinical evaluation.
Caption: FLT3 signaling pathway and the inhibitory action of TTT-3002.
Caption: General experimental workflow for preclinical evaluation of TTT-3002.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of TTT-3002.
Protocol 1: Inhibition of FLT3 Autophosphorylation in AML Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of TTT-3002 for FLT3 autophosphorylation.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., Molm14, MV4-11)
-
TTT-3002
-
DMSO (vehicle control)
-
RPMI-1640 medium with 10% FBS
-
Phosphatase and protease inhibitors
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-FLT3 (pFLT3), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture Molm14 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Seed cells and treat with increasing concentrations of TTT-3002 or DMSO for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in cell lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pFLT3 and total FLT3.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pFLT3 and total FLT3. Normalize the pFLT3 signal to the total FLT3 signal. Plot the percentage of pFLT3 inhibition relative to the DMSO control against the log concentration of TTT-3002 to determine the IC50 value.[1]
Protocol 2: Cell Proliferation and Viability Assays
Objective: To assess the effect of TTT-3002 on the proliferation and viability of AML cells.
Materials:
-
FLT3-ITD positive AML cell lines
-
Primary AML patient blasts
-
TTT-3002
-
DMSO
-
Appropriate cell culture medium
-
Trypan blue solution or a viability dye (for viability)
-
Reagents for proliferation assays (e.g., MTT, WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Drug Treatment: Add serial dilutions of TTT-3002 or DMSO to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Measurement:
-
Viability (Trypan Blue Exclusion): Mix a small aliquot of the cell suspension with trypan blue and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[1]
-
Proliferation (MTT Assay): Add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of viable cells or the percentage of proliferation relative to the DMSO control. Plot these values against the log concentration of TTT-3002 to determine the IC50 for proliferation.
Protocol 3: In Vivo Efficacy in a Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of TTT-3002.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
FLT3-ITD positive AML cells (e.g., Molm14)
-
TTT-3002 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging equipment (if using luciferase-expressing cells)
Procedure:
-
Cell Injection: Inject FLT3-ITD positive AML cells intravenously or subcutaneously into immunocompromised mice.
-
Tumor Establishment: Allow tumors to establish to a palpable size or for leukemia to engraft.
-
Treatment: Randomize mice into treatment and control groups. Administer TTT-3002 or vehicle control orally at a predetermined dose and schedule.
-
Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor volume with calipers (for subcutaneous models) or monitor leukemia burden using bioluminescence imaging.
-
Monitor survival.
-
-
Data Analysis: Compare tumor growth curves, leukemia progression, and overall survival between the TTT-3002 treated group and the control group.[1][2][3]
Conclusion and Future Directions
The preclinical data for TTT-3002 strongly support its development as a potent and selective FLT3 inhibitor for the treatment of FLT3-mutant AML. Its ability to overcome common resistance mutations is a significant advantage over other TKIs.
While the current body of evidence is focused on monotherapy, these foundational data are crucial for the rational design of future combination studies. Investigating TTT-3002 in combination with standard chemotherapy, hypomethylating agents, or other targeted therapies such as BCL-2 inhibitors, could unlock synergistic anti-leukemic effects and potentially improve patient outcomes. The protocols and data presented herein provide a solid starting point for researchers aiming to explore the full therapeutic potential of TTT-3002 in AML.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TTT-3002 off-target effects in kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor TTT-3002.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TTT-3002?
A1: TTT-3002 is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It has demonstrated significant activity against wild-type FLT3 and various activating mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are commonly found in acute myeloid leukemia (AML).
Q2: What are the known primary off-target effects of TTT-3002?
A2: Besides its high affinity for FLT3, TTT-3002 is also a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This off-target activity should be considered when designing experiments and interpreting results, particularly in cellular contexts where LRRK2 signaling is relevant.
Q3: How selective is TTT-3002?
A3: TTT-3002 exhibits a high degree of selectivity. In a kinase panel of 140 kinases, TTT-3002 at a concentration of 10 nM (a concentration significantly higher than its IC90 for FLT3) inhibited only 16 other kinases by more than 90%. This indicates a favorable selectivity profile for a kinase inhibitor.
Q4: My cells are showing unexpected phenotypes after TTT-3002 treatment that are not consistent with FLT3 inhibition. What could be the cause?
A4: Unexplained cellular phenotypes could be due to the off-target inhibition of LRRK2 or other less characterized off-targets. It is recommended to verify the expression and activity of LRRK2 in your cell model. Additionally, consider performing a rescue experiment by overexpressing a drug-resistant mutant of FLT3 to confirm that the primary effects are on-target.
Kinase Profiling Data of TTT-3002
The following table summarizes the known inhibitory activity of TTT-3002 against its primary target and key off-target.
| Target Kinase | IC50 (nM) | Notes |
| FLT3 (Wild-Type) | ~3.5 | Potent inhibition of the wild-type receptor. |
| FLT3 (ITD mutants) | <1 | Highly potent against common activating mutations in AML. |
| FLT3 (Point mutants) | 1-5 | Effective against various tyrosine kinase domain mutations. |
| LRRK2 | Potent Inhibition | TTT-3002 is also a known potent inhibitor of LRRK2. |
The selectivity of TTT-3002 was assessed in a broad kinase panel. The results are summarized below.
| TTT-3002 Concentration | Number of Kinases Tested | Number of Kinases Inhibited >90% | Selectivity Score (S(90)) |
| 1 nM | 140 | 1 (MKK1) | 0.007 |
| 10 nM | 140 | 16 | 0.11 |
Troubleshooting Guide for Kinase Profiling Experiments
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for TTT-3002 | ATP concentration in the assay is not standardized. TTT-3002 is an ATP-competitive inhibitor. | Use a consistent ATP concentration across all experiments, ideally at or near the Km for the specific kinase. Report the ATP concentration used when publishing data. |
| Recombinant kinase activity is variable. | Ensure consistent quality and activity of the recombinant kinase preparation. Perform a specific activity test before each set of experiments. | |
| Issues with compound serial dilutions. | Prepare fresh serial dilutions of TTT-3002 for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| High background signal in the assay | Non-specific binding of the inhibitor or detection antibody. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Include a no-enzyme control to determine the level of background signal. |
| Contaminated reagents. | Use fresh, high-quality reagents, including ATP and assay buffers. | |
| Observed cellular effect does not correlate with FLT3 inhibition | Off-target effects, likely LRRK2 inhibition. | Test the effect of TTT-3002 in a cell line with known LRRK2 expression. If possible, use a selective LRRK2 inhibitor as a comparison. |
| Cell line expresses a resistant FLT3 mutant not sensitive to TTT-3002. | Sequence the FLT3 gene in your cell line to confirm the presence of a sensitive mutation. |
Experimental Protocols
Biochemical Kinase Assay for FLT3 Inhibition (ADP-Glo™ Assay)
This protocol is adapted for measuring the in vitro inhibitory activity of TTT-3002 against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
TTT-3002
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, recombinant FLT3 kinase, and the peptide substrate.
-
Compound Dilution: Prepare a serial dilution of TTT-3002 in kinase buffer at 2X the final desired concentrations. Include a DMSO-only control.
-
Initiate Kinase Reaction: Add 5 µL of the 2X TTT-3002 dilutions to the wells of the assay plate. Add 5 µL of the Kinase Reaction Mix to each well.
-
ATP Addition: To start the reaction, add 10 µL of ATP solution (at 2.5X the desired final concentration, e.g., Km of FLT3) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each TTT-3002 concentration relative to the DMSO control and determine the IC50 value.
Cell-Based Assay for FLT3 Autophosphorylation
This protocol is for assessing the ability of TTT-3002 to inhibit FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, MOLM-14)
-
TTT-3002
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Seeding: Seed the FLT3-dependent cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of TTT-3002 (and a DMSO control) for 2-4 hours at 37°C.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of inhibition of FLT3 autophosphorylation.
Visualizations
Caption: TTT-3002 inhibits the FLT3 signaling pathway.
Caption: TTT-3002's off-target inhibition of LRRK2.
Caption: A logical workflow for troubleshooting experiments.
Optimizing TTT-3002 concentration for maximal FLT3 inhibition
Welcome to the technical support center for TTT-3002, a potent and selective FLT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with TTT-3002.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its mechanism of action?
A1: TTT-3002 is a highly potent and selective tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3).[1][2][] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), can lead to its constitutive activation, promoting uncontrolled cell growth in acute myeloid leukemia (AML).[5][6][7] TTT-3002 acts by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8]
Q2: What are the reported IC50 values for TTT-3002?
A2: TTT-3002 has demonstrated picomolar to low nanomolar IC50 values for the inhibition of FLT3 autophosphorylation and cell proliferation in various leukemia cell lines harboring FLT3 mutations.[1][2] The specific IC50 can vary depending on the cell line, the specific FLT3 mutation, and the assay conditions. A summary of reported IC50 values is provided in the table below.
Q3: Is TTT-3002 effective against common FLT3 resistance mutations?
A3: Yes, TTT-3002 has shown significant activity against various FLT3 mutations that confer resistance to other TKIs.[][8] This includes the F691L "gatekeeper" mutation and various point mutations in the activation loop, such as the D835Y mutation.[][8] Its ability to overcome these resistance mutations makes it a promising therapeutic agent.[8]
Q4: What are the key downstream signaling pathways inhibited by TTT-3002?
A4: By inhibiting FLT3, TTT-3002 effectively blocks the activation of several critical downstream signaling pathways that are essential for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[5][8][9] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cells.
Data Presentation
Table 1: In Vitro Potency of TTT-3002 Against FLT3
| Assay Type | Cell Line/Target | FLT3 Mutation | IC50 | Reference |
| FLT3 Autophosphorylation | MV4-11 | ITD | 100 - 250 pM | [1][2] |
| FLT3 Autophosphorylation | Molm14 | ITD | 100 - 250 pM | [1] |
| FLT3 Autophosphorylation | Ba/F3 | ITD (TKI resistant mutants) | < 250 - 500 pM | [8] |
| Cell Proliferation | MV4-11 | ITD | 490 - 920 pM | [1][2] |
| Cell Proliferation | Molm14 | ITD | 490 - 920 pM | [1] |
| Cell Proliferation | HB11;19 | Point Mutation (PM) | 1 - 5 nM | [1] |
| FLT3 Autophosphorylation | Primary AML Blasts | ITD | ~6.4 nM (in human plasma) | [8] |
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of TTT-3002.
Caption: General experimental workflow for determining the IC50 of TTT-3002.
Experimental Protocols
Protocol 1: Determination of IC50 for FLT3 Phosphorylation Inhibition by Western Blot
Objective: To determine the concentration of TTT-3002 required to inhibit 50% of FLT3 autophosphorylation in a leukemia cell line.
Materials:
-
FLT3-mutant leukemia cell line (e.g., MV4-11, Molm14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TTT-3002 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Drug Treatment: Prepare serial dilutions of TTT-3002 in complete medium. The final concentrations should typically range from 0.01 pM to 100 nM. Add the diluted TTT-3002 or DMSO (vehicle control) to the cells and incubate for 1-2 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS and then lyse the cells with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-FLT3 and total-FLT3. Normalize the phospho-FLT3 signal to the total-FLT3 signal for each concentration. Plot the percentage of inhibition (relative to the DMSO control) against the log concentration of TTT-3002 and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of TTT-3002 on the viability and proliferation of leukemia cells.
Materials:
-
FLT3-mutant leukemia cell line
-
Complete cell culture medium
-
TTT-3002 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach or acclimate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of TTT-3002 in complete medium. Add 100 µL of the diluted drug to the appropriate wells to achieve the final desired concentrations (typically ranging from 0.1 pM to 1 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium (for adherent cells) or directly add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of TTT-3002 and use a non-linear regression model to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Variation in incubation times. | Adhere strictly to the specified incubation times for drug treatment and assay development. | |
| No or weak inhibition of FLT3 phosphorylation | Inactive TTT-3002. | Verify the storage conditions and expiration date of the TTT-3002 stock. Prepare fresh stock solution if necessary. |
| Insufficient drug concentration. | Extend the concentration range to higher values. | |
| Problems with Western blot procedure. | Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. Use a positive control (a known FLT3 inhibitor). | |
| High background in cell viability assays | Contamination of cell culture. | Regularly check for and discard contaminated cultures. Use aseptic techniques. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium. | |
| Interference of TTT-3002 with the assay readout. | Run a control with TTT-3002 in cell-free medium to check for direct interaction with the assay reagents. | |
| Unexpected cell death in vehicle control | High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells. |
| Unhealthy initial cell population. | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TTT-3002 Technical Support Center: Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of TTT-3002, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, for use in cell culture applications. Adherence to these guidelines is critical for ensuring experimental reproducibility and the successful application of TTT-3002 in your research.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its primary mechanism of action?
TTT-3002 is a highly potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3). It has demonstrated significant preclinical potential in the treatment of FLT3-mutant Acute Myeloid Leukemia (AML). Its mechanism of action involves the inhibition of FLT3 autophosphorylation, which is a critical step in the signaling pathways that promote the growth and survival of leukemia cells.
Q2: What is the recommended solvent for preparing TTT-3002 stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TTT-3002. It is advisable to prepare a high-concentration stock (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium.
Q3: My TTT-3002 precipitates when I add it to my cell culture medium. What can I do?
Precipitation of TTT-3002 upon dilution of a DMSO stock into aqueous cell culture media is a common issue for many small molecule inhibitors. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.1%, and certainly not exceeding 0.3%, to prevent solvent-induced toxicity and precipitation.
-
Dilution Method: Warm the cell culture medium to 37°C before adding the TTT-3002 stock solution. While gently swirling the warmed medium, add the stock solution dropwise to facilitate rapid and even dispersion.
-
Sonication: If precipitation persists, briefly sonicate the final diluted solution in a 37°C water bath for 10-30 minutes. Ensure the solution is clear before adding it to your cells.
-
Lower Working Concentration: If the above steps do not resolve the issue, you may need to use a lower working concentration of TTT-3002.
Q4: How should I store TTT-3002 powder and stock solutions?
-
Powder: Store the solid form of TTT-3002 at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in DMSO and aliquot them into small, single-use volumes in tightly sealed vials. Store these aliquots at -20°C. A Certificate of Analysis for TTT-3002 recommends using prepared stock solutions within one month.[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
Below is a summary of the physical and chemical properties of TTT-3002.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₃N₅O₃ | [] |
| Molecular Weight | 465.51 g/mol | [] |
| Appearance | White solid powder |
Experimental Protocols
Protocol for Preparation of TTT-3002 Stock Solution (10 mM in DMSO)
Materials:
-
TTT-3002 powder (MW: 465.51 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.655 mg of TTT-3002 in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (465.51 g/mol ) * (1000 mg/g) = 4.655 mg/mL
-
-
Weighing: Carefully weigh the required amount of TTT-3002 powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube containing the TTT-3002 powder.
-
Mixing: Vortex the solution until the TTT-3002 is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Diluting TTT-3002 into Cell Culture Medium
Materials:
-
10 mM TTT-3002 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM TTT-3002 stock solution needed to achieve your desired final concentration in the cell culture medium.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution: Add the calculated volume of the TTT-3002 stock solution to the pre-warmed cell culture medium.
-
Mixing: Gently swirl the medium while adding the stock solution to ensure rapid and uniform mixing and to prevent precipitation.
-
Final Check: Visually inspect the medium to ensure there is no precipitate. If cloudiness or precipitate is observed, refer to the troubleshooting guide.
-
Application: Use the freshly prepared TTT-3002-containing medium to treat your cells immediately.
Visual Guides
References
Technical Support Center: Investigating the Hematopoietic Profile of TTT-3002
Disclaimer: Publicly available information on a specific compound designated "TTT-3002" is not available. The following technical support center provides a comprehensive framework and general guidance for researchers investigating the effects of a novel targeted anti-cancer agent, provisionally named TTT-3002, on normal hematopoietic cells. The protocols, FAQs, and troubleshooting guides are based on established methodologies for assessing hematopoietic toxicity of targeted therapies. Researchers should adapt these guidelines to their specific compound and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a targeted therapy like TTT-3002 on hematopoietic stem and progenitor cells (HSPCs)?
Targeted therapies are designed to selectively act on cancer cells, often by inhibiting specific signaling pathways that are dysregulated in malignancy.[1][2] Ideally, such therapies should have minimal off-target effects on healthy tissues, including the hematopoietic system. However, some targeted agents can impact normal hematopoiesis if the target or a related pathway is also crucial for the survival, proliferation, or differentiation of hematopoietic stem and progenitor cells (HSPCs).[3][4] Therefore, it is essential to empirically determine the toxicity profile of any new compound on HSPCs.
Q2: What are the key in vitro assays to assess the minimal toxicity of TTT-3002 on normal hematopoietic cells?
The primary in vitro assay to evaluate the effect of a compound on hematopoietic progenitors is the Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay. This assay assesses the ability of individual progenitor cells to proliferate and differentiate into colonies of specific blood lineages (e.g., erythroid, myeloid). Flow cytometry-based immunophenotyping is also critical to quantify different hematopoietic stem and progenitor cell populations.
Q3: My CFU assay shows a slight decrease in colony numbers at high concentrations of TTT-3002. Does this indicate significant hematopoietic toxicity?
A dose-dependent decrease in colony formation is a common finding when assessing the hematopoietic toxicity of anti-cancer agents. The significance of this finding depends on the therapeutic index of the compound – the concentration at which it is effective against cancer cells versus the concentration at which it impacts normal cells. A compound is considered to have minimal toxicity if the effective concentration for killing cancer cells is significantly lower than the concentration that inhibits hematopoietic colony formation. It is also important to compare the in vitro toxicity with in vivo effects in preclinical models.
Q4: How can I be sure that the observed effects in my in vitro assays are specific to TTT-3002 and not due to experimental artifacts?
To ensure the specificity of your results, it is crucial to include proper controls in your experiments. These should include vehicle-only controls (the solvent used to dissolve TTT-3002) and positive controls (a compound known to be toxic to hematopoietic cells). Additionally, performing washout experiments, where the compound is removed after a certain exposure time, can help determine if the effects are reversible.
Troubleshooting Guides
Issue 1: High variability in Colony-Forming Unit (CFU) assay results.
-
Possible Cause: Inconsistent cell plating density.
-
Solution: Ensure accurate cell counting and resuspend the cell pellet thoroughly before plating to achieve a uniform cell suspension.
-
-
Possible Cause: Variability in methylcellulose aliquots.
-
Solution: Thaw methylcellulose medium overnight at 4°C and vortex thoroughly before aliquoting to ensure a homogenous mixture. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Subjectivity in colony counting.
-
Solution: Establish clear, standardized criteria for identifying and counting different colony types. Have two independent researchers count the colonies, if possible, to ensure consistency.
-
Issue 2: Unexpected loss of a specific hematopoietic progenitor population in flow cytometry analysis after TTT-3002 treatment.
-
Possible Cause: The target of TTT-3002 is unexpectedly critical for the survival or maintenance of that specific progenitor population.
-
Solution: Investigate the expression of the TTT-3002 target in different hematopoietic progenitor populations using techniques like RNA sequencing or intracellular flow cytometry. This can help correlate target expression with the observed toxicity.
-
-
Possible Cause: Antibody panel issues or incorrect gating strategy.
-
Solution: Titrate all antibodies in your panel to determine the optimal concentration. Use Fluorescence Minus One (FMO) controls to set accurate gates for each marker.
-
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay
Objective: To determine the effect of TTT-3002 on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human or murine bone marrow mononuclear cells (BMMCs)
-
MethoCult™ medium (or equivalent methylcellulose-based medium)
-
TTT-3002 (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
Positive control (e.g., a known cytotoxic agent)
-
35 mm culture dishes
Procedure:
-
Isolate BMMCs from fresh bone marrow samples using density gradient centrifugation.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare a dilution series of TTT-3002 and the positive control in the appropriate culture medium.
-
Add the BMMCs and the different concentrations of TTT-3002 (or controls) to the MethoCult™ medium.
-
Vortex the tubes thoroughly to ensure a homogenous mixture.
-
Dispense the cell suspension into 35 mm culture dishes using a syringe and blunt-end needle.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2.
-
After 14 days, score the colonies based on their morphology (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope.
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
Objective: To quantify the different populations of HSPCs after in vitro treatment with TTT-3002.
Materials:
-
BMMCs treated with TTT-3002 or controls
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against HSPC surface markers (e.g., CD34, CD38, CD90, CD45RA for human; Lin, c-Kit, Sca-1 for mouse)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Harvest the treated BMMCs and wash them with staining buffer.
-
Resuspend the cells in the staining buffer and add the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing the viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different HSPC populations based on their surface marker expression.
Data Presentation
Table 1: Effect of TTT-3002 on Hematopoietic Colony Formation
| Treatment Group | BFU-E (Colonies/10^5 cells) | CFU-GM (Colonies/10^5 cells) | CFU-GEMM (Colonies/10^5 cells) | Total Colonies (Colonies/10^5 cells) |
| Vehicle Control | 55 ± 5 | 72 ± 8 | 15 ± 3 | 142 ± 12 |
| TTT-3002 (1 µM) | 52 ± 6 | 68 ± 7 | 14 ± 2 | 134 ± 10 |
| TTT-3002 (10 µM) | 48 ± 4 | 60 ± 5 | 11 ± 3 | 119 ± 9 |
| TTT-3002 (100 µM) | 25 ± 3 | 31 ± 4 | 5 ± 1 | 61 ± 6 |
| Positive Control | 2 ± 1 | 5 ± 2 | 1 ± 1 | 8 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Immunophenotypic Analysis of Hematopoietic Progenitor Cells after TTT-3002 Treatment
| Treatment Group | LSK (% of Lin-) | CMP (% of Lin-) | GMP (% of Lin-) | MEP (% of Lin-) |
| Vehicle Control | 2.1 ± 0.3 | 5.4 ± 0.6 | 12.8 ± 1.5 | 8.2 ± 0.9 |
| TTT-3002 (10 µM) | 1.9 ± 0.2 | 5.1 ± 0.5 | 11.9 ± 1.3 | 7.9 ± 0.8 |
| TTT-3002 (100 µM) | 1.2 ± 0.1 | 3.2 ± 0.4 | 7.5 ± 0.8 | 4.1 ± 0.5 |
| Positive Control | 0.1 ± 0.05 | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. LSK: Lin-Sca-1+c-Kit+; CMP: Common Myeloid Progenitor; GMP: Granulocyte-Macrophage Progenitor; MEP: Megakaryocyte-Erythroid Progenitor.
Visualizations
References
- 1. Mechanisms of Action of Therapeutic Antibodies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Science and mechanism of action of targeted therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations for TCR gene therapy by MHC-restricted fratricide and TCR-mediated hematopoietic stem cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic impairs the lineage commitment of hematopoietic progenitor cells through the attenuation of GATA-2 DNA binding activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TTT-3002 and the Impact of Human Plasma Protein Binding on Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential impact of human plasma protein binding on the efficacy of TTT-3002, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its mechanism of action?
TTT-3002 is a tyrosine kinase inhibitor (TKI) that potently targets FLT3, a receptor tyrosine kinase.[1][2] In certain leukemias, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.[3][4][5] TTT-3002 inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling pathways crucial for the proliferation of leukemia cells.[6][7]
Q2: Why is plasma protein binding a critical consideration for TTT-3002's efficacy?
According to the "free drug theory," only the unbound fraction of a drug in plasma is able to diffuse to the target site and exert its pharmacological effect.[8] Drugs that are highly bound to plasma proteins like albumin and alpha-1-acid glycoprotein have a smaller fraction of the administered dose available to act on their target.[8][9] For some FLT3 inhibitors, high plasma protein binding has been suggested as a potential reason for limited in vivo efficacy despite potent in vitro activity.[10] Therefore, understanding the plasma protein binding characteristics of TTT-3002 is crucial for interpreting experimental results and predicting its in vivo performance.
Q3: How does plasma protein binding affect the interpretation of in vitro potency (IC50) values?
Standard in vitro assays measuring the half-maximal inhibitory concentration (IC50) are typically performed in media with low protein content. These conditions do not fully reflect the physiological environment where TTT-3002 will be extensively bound to plasma proteins. The IC50 value determined in standard cell culture media represents the unbound concentration required for a therapeutic effect. When plasma proteins are present, a much higher total drug concentration will be needed to achieve the same effective unbound concentration.
Q4: What are the major downstream signaling pathways affected by TTT-3002?
Mutated FLT3 constitutively activates several downstream signaling cascades that promote cell survival and proliferation. TTT-3002, by inhibiting FLT3, blocks these pathways. The key pathways include:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 is a critical downstream target involved in cell proliferation and survival.[6][7]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase/AKT pathway is a major signaling route that promotes cell survival and inhibits apoptosis.[4][11]
-
RAS/MAPK Pathway: This pathway, involving RAS and Mitogen-Activated Protein Kinase, is crucial for cell proliferation, differentiation, and survival.[4][11]
Troubleshooting Guide
Issue: Discrepancy between in vitro and in vivo efficacy of TTT-3002.
Possible Cause: High plasma protein binding of TTT-3002 reducing the unbound, active concentration of the drug in vivo.
Troubleshooting Steps:
-
Determine the Fraction of Unbound TTT-3002 (fu): Conduct in vitro plasma protein binding assays to quantify the percentage of TTT-3002 that binds to human plasma proteins. (See Experimental Protocols section).
-
Incorporate Physiological Protein Concentrations in In Vitro Assays: Repeat key in vitro efficacy assays (e.g., cell viability, apoptosis) in the presence of human serum albumin (HSA) or complete human plasma at physiological concentrations to mimic the in vivo environment.
-
Calculate the "Protein-Adjusted" IC50: Compare the IC50 values obtained in standard media versus media supplemented with plasma proteins. This will provide an indication of the impact of protein binding on the required therapeutic concentration.
-
Measure Unbound TTT-3002 Concentrations in In Vivo Studies: If possible, in pharmacokinetic studies, measure both the total and unbound concentrations of TTT-3002 in plasma to correlate the unbound fraction with the observed efficacy.
Data Presentation
Table 1: Illustrative Impact of Human Plasma Protein Binding on TTT-3002 Effective Concentration.
| Parameter | Standard In Vitro Assay (10% FBS) | In Vitro Assay with Human Plasma (4.5% Albumin) |
| TTT-3002 IC50 (Total Drug) | 2 nM | 200 nM |
| Assumed Plasma Protein Binding | N/A | 99% |
| Calculated Unbound IC50 | 2 nM | 2 nM |
Note: This table presents hypothetical data to illustrate the concept. The actual plasma protein binding of TTT-3002 needs to be experimentally determined.
Table 2: In Vitro Activity of TTT-3002 in Leukemia Cell Lines.
| Cell Line | FLT3 Mutation Status | IC50 (in standard media) |
| Ba/F3-FLT3/ITD | Internal Tandem Duplication | ~100 - 250 pM[6] |
| Ba/F3-FLT3/PM | Point Mutation | ~100 - 250 pM[6] |
| Ba/F3-FLT3/WT | Wild-Type (autocrine activation) | ~500 pM[6] |
| REH | No FLT3 activation | > 2 nM[6] |
| Ba/F3-FLT3/WT | No FLT3 activation | > 2 nM[6] |
Experimental Protocols
Protocol 1: Determination of TTT-3002 Plasma Protein Binding by Equilibrium Dialysis.
Objective: To determine the percentage of TTT-3002 that is bound to human plasma proteins.
Materials:
-
TTT-3002
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS for quantification
Methodology:
-
Prepare a stock solution of TTT-3002 in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with TTT-3002 to achieve a final concentration within the expected therapeutic range.
-
Add the TTT-3002-spiked plasma to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the device at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-24 hours).[12]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of TTT-3002 in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) and the percentage bound:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
Visualizations
Caption: TTT-3002 inhibits mutated FLT3, blocking downstream pro-survival pathways.
Caption: Workflow for determining TTT-3002 plasma protein binding via equilibrium dialysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 Technical Support Center: F691L Gatekeeper Mutation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the activity of TTT-3002 against the F691L gatekeeper mutation in FLT3. It includes troubleshooting advice and frequently asked questions for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the F691L gatekeeper mutation?
A1: The F691L mutation is a "gatekeeper" mutation in the FLT3 kinase domain.[1][2][] Gatekeeper residues are critical for controlling access to a hydrophobic pocket within the ATP-binding site of the kinase. A mutation at this position, such as the substitution of phenylalanine (F) to leucine (L), can sterically hinder the binding of many tyrosine kinase inhibitors (TKIs), leading to drug resistance.[4][5][6] This is a common mechanism of acquired resistance to several FLT3 inhibitors.[4][5]
Q2: How effective is TTT-3002 against the F691L mutation?
A2: TTT-3002 has been shown to be highly effective against the F691L gatekeeper mutation in preclinical studies.[1][2][] It overcomes the resistance conferred by this mutation and maintains potent inhibitory activity against FLT3, even in the presence of the F691L substitution.[1][2]
Q3: My cells expressing FLT3-ITD-F691L show reduced sensitivity to other TKIs, but are they expected to be sensitive to TTT-3002?
A3: Yes, that is the expected outcome. While many TKIs lose efficacy against the F691L mutation, TTT-3002 is designed to overcome this resistance mechanism.[1][2] You should observe significant inhibition of cell proliferation and FLT3 phosphorylation when treating FLT3-ITD-F691L expressing cells with TTT-3002.
Q4: What is the mechanism of action of TTT-3002?
A4: TTT-3002 is a potent tyrosine kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3).[][7][8] It inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells harboring activating FLT3 mutations.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for TTT-3002 in cell viability assays. | Cell line instability or heterogeneity. Inconsistent seeding density. Reagent variability. | Ensure you are using a stable cell line with consistent expression of the F691L mutation. Perform regular cell line authentication. Optimize and standardize cell seeding density for all experiments. Use freshly prepared TTT-3002 dilutions from a validated stock solution for each experiment. |
| Low or no inhibition of FLT3 phosphorylation in Western blot analysis. | Insufficient drug concentration or treatment time. Poor antibody quality. Problems with lysate preparation. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of TTT-3002 treatment. Validate your primary and secondary antibodies for specificity and sensitivity. Ensure proper protein extraction and quantification, and include phosphatase inhibitors in your lysis buffer. |
| TTT-3002 appears less effective in plasma-containing media. | Protein binding of the compound. | TTT-3002 is reported to be moderately protein-bound.[1][2] When conducting experiments in the presence of plasma or serum, you may need to use higher concentrations of TTT-3002 to achieve the desired inhibitory effect compared to serum-free conditions. It is advisable to determine the IC50 in the specific media conditions you are using. |
| Development of secondary resistance to TTT-3002. | Acquisition of additional mutations in the FLT3 kinase domain or activation of bypass signaling pathways. | If you observe resistance developing over time, consider performing sequencing analysis of the FLT3 gene to identify any new mutations. You may also investigate the activation of alternative signaling pathways (e.g., RAS/MAPK) that could be compensating for FLT3 inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of TTT-3002 and other TKIs against cell lines expressing the FLT3-ITD mutation with and without the F691L gatekeeper mutation.
| Compound | Cell Line | IC50 (nM) for Cell Proliferation |
| TTT-3002 | Ba/F3-ITD | ~0.5 - 1.0 |
| TTT-3002 | Ba/F3-ITD-F691L | ~1.0 - 5.0 |
| AC220 (Quizartinib) | Ba/F3-ITD | ~1.0 |
| AC220 (Quizartinib) | Ba/F3-ITD-F691L | >50 |
| Sorafenib | Ba/F3-ITD | ~5.0 |
| Sorafenib | Ba/F3-ITD-F691L | >50 |
Note: The IC50 values are approximate and based on graphical data from published studies.[2] Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed Ba/F3 cells expressing either FLT3-ITD or FLT3-ITD-F691L in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Add serial dilutions of TTT-3002 or other TKIs to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Western Blot for FLT3 Phosphorylation
-
Cell Treatment: Treat Ba/F3-ITD-F691L cells with varying concentrations of TTT-3002 (or other TKIs) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591) and total FLT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Visualizations
Caption: TTT-3002 inhibits mutated FLT3 signaling.
Caption: Workflow for assessing TTT-3002 activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]
Technical Support Center: TTT-3002 In Vivo Efficacy & Tumor Burden Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TTT-3002 in preclinical in vivo models of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its primary target?
TTT-3002 is a highly potent and selective next-generation tyrosine kinase inhibitor (TKI). Its primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4] TTT-3002 has demonstrated significant activity against both common FLT3 mutations, including internal tandem duplications (FLT3/ITD) and activating point mutations like D835Y, which are frequently observed in Acute Myeloid Leukemia (AML).[1][2][4][5][6]
Q2: What are the reported in vivo effects of TTT-3002 in AML mouse models?
In preclinical mouse models of FLT3/ITD-associated AML, oral administration of TTT-3002 has been shown to significantly improve survival and reduce tumor burden.[1][2][3] Studies have indicated that TTT-3002 can lead to the elimination of leukemic cells within a short treatment period and promote the resumption of normal bone marrow activity.[5]
Q3: Is TTT-3002 effective against acquired resistance to other FLT3 inhibitors?
Yes, preclinical data suggests that TTT-3002 is active against a variety of FLT3 mutations that confer resistance to other TKIs.[6][7] This includes the F691L gatekeeper mutation.[6]
Q4: What is the recommended route of administration for in vivo studies?
TTT-3002 has been effectively administered via oral dosing in preclinical in vivo studies.[1][2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with TTT-3002, focusing on suboptimal efficacy or unexpected results.
Issue 1: Suboptimal Tumor Burden Reduction or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify Dosing and Formulation: Ensure the correct dose is being administered and that the formulation is appropriate for oral gavage to ensure stability and bioavailability. - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the plasma concentration of TTT-3002 in your mouse model to ensure it reaches therapeutic levels. A single dose of TTT-3002 has been shown to cause over 90% inhibition of FLT3 signaling for 12 hours.[5] |
| Drug Resistance | - Acquired Resistance: Tumors may develop resistance through secondary mutations in the FLT3 gene or activation of bypass signaling pathways.[8][9] Consider sequencing the FLT3 gene from resistant tumors. - Bypass Pathway Activation: Activation of parallel signaling pathways can circumvent the effects of FLT3 inhibition.[9] Western blot analysis of key signaling nodes (e.g., p-AKT, p-ERK, p-STAT5) in tumor lysates may provide insights. |
| Tumor Model Variability | - Cell Line Authentication: Ensure the AML cell line used for xenografts expresses the target FLT3 mutation and has not undergone genetic drift. - Patient-Derived Xenografts (PDXs): PDX models can be more heterogeneous. Ensure consistent passage numbers and characterization of the engrafted material. |
| Influence of Tumor Microenvironment | - FLT3 Ligand (FL) Levels: High levels of FL can interfere with the efficacy of FLT3 inhibitors.[10][11] Consider measuring plasma FL levels in your model, as chemotherapy can elevate them.[10] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Dose Reduction: If significant weight loss or other signs of toxicity are observed, consider reducing the dose or the frequency of administration. - Histopathological Analysis: Perform histopathology on major organs to identify any potential off-target toxicities. |
| Vehicle-Related Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle- and compound-related toxicities. |
| Mouse Strain Sensitivity | - Strain Selection: Different mouse strains can have varying sensitivities to therapeutic agents. Ensure the chosen strain is appropriate for the study. |
Quantitative Data Summary
Table 1: In Vitro Potency of TTT-3002
| Cell Line | FLT3 Mutation | IC50 (FLT3 Autophosphorylation) | IC50 (Proliferation) |
| Molm14 | FLT3/ITD | 100 - 250 pM[1][3] | 490 - 920 pM[1][3] |
| MV4-11 | FLT3/ITD | 100 - 250 pM[1][3] | 490 - 920 pM[1][3] |
Table 2: In Vivo Efficacy of TTT-3002 in FLT3/ITD AML Mouse Model
| Treatment Group | Median Survival | Outcome |
| TTT-3002 | > 100 days[5] | Elimination of leukemic cells within 10 days[5] |
| Placebo | 18 days[5] | N/A |
Experimental Protocols
In Vivo AML Xenograft Model
-
Cell Culture: Human FLT3/ITD mutant leukemia cell lines (e.g., Molm14, MV4-11) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Xenotransplantation: A specified number of AML cells are injected intravenously or subcutaneously into recipient mice.
-
Treatment: Once tumor burden is established (e.g., detectable by bioluminescence imaging or palpable tumors), mice are randomized into treatment and control groups. TTT-3002 is administered orally at a predetermined dose and schedule.
-
Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous models or bioluminescence imaging for systemic models. Animal body weight and overall health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified size, or based on survival endpoints.
-
Analysis: Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for p-FLT3) and histological examination.
Visualizations
Caption: TTT-3002 inhibits the FLT3 signaling pathway, blocking downstream cascades.
Caption: Workflow for in vivo efficacy testing of TTT-3002 in an AML xenograft model.
Caption: A decision tree for troubleshooting suboptimal TTT-3002 in vivo efficacy.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]
- 5. Compound is potent FLT3 inhibitor, team says | MDedge [mdedge.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress and open challenges for applying tyrosine kinase inhibitors in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing TTT-3002 Inhibition of Downstream STAT5 and AKT Signaling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the inhibitory effects of TTT-3002 on the STAT5 and AKT signaling pathways. TTT-3002 is a potent tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3, often through mutations, leads to the aberrant activation of downstream signaling pathways, including STAT5 and AKT, which are crucial for cell survival and proliferation in certain cancers like acute myeloid leukemia (AML).[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and efficient investigation of TTT-3002's mechanism of action.
Signaling Pathway Overview
TTT-3002 exerts its effects by inhibiting the kinase activity of FLT3. This upstream inhibition prevents the phosphorylation and subsequent activation of key downstream signaling molecules.
Caption: TTT-3002 inhibition of the FLT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTT-3002?
A1: TTT-3002 is a potent tyrosine kinase inhibitor that specifically targets FMS-like tyrosine kinase 3 (FLT3).[2][3] By inhibiting the kinase activity of FLT3, TTT-3002 blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the STAT5 and PI3K/AKT pathways, which are critical for the proliferation and survival of cancer cells harboring FLT3 mutations.[1]
Q2: How does TTT-3002 affect STAT5 and AKT signaling?
A2: TTT-3002 has been shown to inhibit the phosphorylation of both STAT5 and AKT in cells with activating FLT3 mutations.[1][4] This inhibition is a direct consequence of blocking the upstream FLT3 kinase activity, which is responsible for initiating the signaling cascades that lead to the phosphorylation and activation of STAT5 and AKT.
Q3: What are the recommended methods for assessing the inhibition of STAT5 and AKT phosphorylation?
A3: The most common and recommended methods are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA). Both techniques can effectively quantify the levels of phosphorylated STAT5 (p-STAT5) and phosphorylated AKT (p-AKT) relative to the total protein levels.
Q4: Which specific phosphorylation sites should I probe for STAT5 and AKT?
A4: For STAT5, the key activating phosphorylation site is Tyrosine 694 (Tyr694).[5][6][7][8] For AKT, the primary activation sites are Serine 473 (Ser473) and Threonine 308 (Thr308).[9] Probing for these specific phosphosites is crucial for accurately assessing the activation status of these proteins.
Experimental Protocols
Western Blotting for p-STAT5 and p-AKT
This protocol outlines the key steps for assessing the inhibition of STAT5 and AKT phosphorylation by TTT-3002 using Western blotting.
Caption: Western blot experimental workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., a human AML cell line with an activating FLT3 mutation) to 70-80% confluency.
-
TTT-3002 Treatment: Treat cells with varying concentrations of TTT-3002 for a predetermined time (e.g., 2-24 hours) to determine the dose-dependent and time-course effects. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-antibodies to reduce background.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT5 (Tyr694), p-AKT (Ser473), total STAT5, and total AKT overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
| Parameter | Recommendation |
| Cell Line | FLT3-ITD or FLT3-D835Y mutant AML cell lines (e.g., MV4-11, MOLM-13) |
| TTT-3002 Conc. | 0.1 nM - 100 nM (determine IC50 empirically) |
| Treatment Time | 2, 6, 12, 24 hours |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitor cocktails |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibodies | p-STAT5 (Tyr694), p-AKT (Ser473), Total STAT5, Total AKT, GAPDH/β-actin |
In-Cell ELISA for p-STAT5 and p-AKT
In-cell ELISAs offer a higher-throughput alternative to Western blotting for quantifying protein phosphorylation.
Caption: In-Cell ELISA experimental workflow.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with TTT-3002 as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Blocking: Block the wells with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the wells with primary antibodies for p-STAT5 (Tyr694) or p-AKT (Ser473). Parallel wells should be incubated with antibodies for total STAT5 and total AKT for normalization.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction. The signal intensity is proportional to the amount of phosphorylated protein.
| Parameter | Recommendation |
| Plate Type | 96-well, clear bottom, tissue culture treated |
| Cell Density | Optimize for cell line (e.g., 10,000 - 30,000 cells/well) |
| Fixation | 4% Paraformaldehyde in PBS |
| Permeabilization | 0.1% Triton X-100 in PBS |
| Detection | Colorimetric (e.g., TMB substrate) or Fluorometric |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak p-STAT5 or p-AKT Signal | - Inefficient cell lysis- Phosphatase activity- Low protein load- Inactive antibody | - Use a fresh lysis buffer with protease and phosphatase inhibitors.[10][11]- Ensure samples are kept on ice or at 4°C.[10]- Load at least 20-30 µg of total protein per lane.- Use a fresh aliquot of a validated antibody. |
| High Background on Western Blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Block for at least 1 hour at room temperature or overnight at 4°C.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific monoclonal antibody.- Prepare fresh cell lysates and use protease inhibitors. |
| Inconsistent Results in ELISA | - Uneven cell seeding- Incomplete washing- Pipetting errors | - Ensure a single-cell suspension before seeding.- Automate washing steps if possible, or be meticulous with manual washing.- Use calibrated pipettes and be consistent with technique. |
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to illustrate how to present quantitative results.
| TTT-3002 (nM) | % p-STAT5 Inhibition (Western Blot) | % p-AKT Inhibition (Western Blot) | % p-STAT5 Inhibition (ELISA) | % p-AKT Inhibition (ELISA) |
| 0 (Vehicle) | 0% | 0% | 0% | 0% |
| 0.1 | 15% | 10% | 18% | 12% |
| 1 | 45% | 38% | 48% | 40% |
| 10 | 85% | 75% | 88% | 78% |
| 100 | 95% | 90% | 96% | 92% |
Note: The IC50 values for TTT-3002 inhibition of p-STAT5 and p-AKT can be calculated from such dose-response curves. Published studies have shown IC50 values for TTT-3002 in the low nanomolar range for inhibiting FLT3 phosphorylation and downstream signaling.[1]
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PathScan® Phospho-Stat5 (Tyr694) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. Cell-Based ELISA for detecting phospho-STAT5 (pTyr694) in cultured cell lines 96 assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mitigating potential myelosuppression with TTT-3002 in preclinical models
This technical support center provides guidance and answers to frequently asked questions for researchers and scientists utilizing TTT-3002 in preclinical models of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its primary mechanism of action?
TTT-3002 is a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[1][2] Its primary mechanism of action is the inhibition of FLT3 autophosphorylation, which is a critical step in the signaling pathway that drives the proliferation of certain types of AML cells.[1][2] TTT-3002 has shown activity against both FLT3 internal tandem duplication (ITD) mutations and activating point mutations, such as those in the tyrosine kinase domain (TKD), including the D835Y mutation.[1][2]
Q2: Is myelosuppression a significant concern with TTT-3002 in preclinical models?
Preclinical studies have indicated that TTT-3002 exhibits minimal toxicity toward normal hematopoietic stem and progenitor cells from healthy donors.[1][2] In mouse models of FLT3/ITD-associated AML, TTT-3002 was effective in reducing tumor burden with minimal toxicity, and treated mice resumed normal bone marrow activity.[1][3] While monitoring hematological parameters is always recommended in preclinical studies, the available data suggests that TTT-3002 has a favorable toxicity profile concerning myelosuppression.
Q3: Can TTT-3002 be used in models of acquired resistance to other FLT3 inhibitors?
Yes, preclinical data demonstrates that TTT-3002 is effective against a range of FLT3 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs).[4][5] It has shown potent activity in cell lines with resistance-conferring mutations, such as the F691L gatekeeper mutation.[4][5] This makes TTT-3002 a valuable tool for studying and potentially overcoming TKI resistance in AML models.
Q4: What are the effective concentrations of TTT-3002 in vitro?
TTT-3002 is a picomolar inhibitor of FLT3. The half-maximal inhibitory concentration (IC50) for inhibiting FLT3 autophosphorylation in human FLT3/ITD mutant leukemia cell lines ranges from 100 to 250 pM.[1][2] The IC50 for proliferation in these same cell lines is in the range of 490 to 920 pM.[1][2]
Troubleshooting Guide
Issue: Suboptimal efficacy of TTT-3002 in an in vivo AML model.
-
Verify FLT3 Mutation Status: Confirm that your preclinical model (cell line or patient-derived xenograft) harbors a TTT-3002-sensitive FLT3 mutation.
-
Dosing and Administration: Ensure the correct dosage and route of administration are being used. Preclinical studies have shown efficacy with oral dosing.[1][2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to ensure adequate drug exposure and target inhibition in your model. A single dose of TTT-3002 has been shown to cause more than 90% inhibition of FLT3 signaling that lasted for 12 hours.[3]
-
Plasma Protein Binding: Be aware that TTT-3002 is moderately bound to plasma proteins.[4][5] While it has a lower affinity for human plasma proteins compared to some other TKIs, high protein concentrations in culture media or in vivo could potentially impact its free concentration.[4]
Issue: Unexpected toxicity or adverse effects in animal models.
-
Hematological Monitoring: Although reported to have minimal toxicity, it is crucial to perform complete blood counts (CBCs) to monitor for any signs of myelosuppression.
-
General Health Monitoring: Regularly monitor animal weight, behavior, and overall health.
-
Dose-Response Study: If toxicity is observed, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.
Data Presentation
Table 1: In Vitro Potency of TTT-3002 against FLT3-mutant AML Cell Lines
| Cell Line | FLT3 Mutation | Proliferation IC50 (pM) | FLT3 Autophosphorylation IC50 (pM) |
| MV4-11 | FLT3/ITD | 490 - 920 | 100 - 250 |
| Molm14 | FLT3/ITD | 490 - 920 | 100 - 250 |
| Ba/F3-ITD | FLT3/ITD | < 1000 | < 500 |
| Ba/F3-D835Y | FLT3/TKD | Not specified | Potent inhibition |
Data summarized from preclinical studies.[1][2]
Table 2: In Vitro Activity of TTT-3002 against TKI-Resistant FLT3 Mutations
| FLT3/ITD Resistance Mutant | Proliferation IC50 (nM) |
| F691L | ~1 |
| D835Y | ~1 |
| N676K | ~1 |
| G697R | 11 |
Data represents the potent activity of TTT-3002 against various resistance mutations.[4]
Experimental Protocols
In Vitro FLT3 Phosphorylation Assay
-
Cell Culture: Culture FLT3-mutant AML cells in appropriate media.
-
Drug Treatment: Treat cells with varying concentrations of TTT-3002 for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated FLT3 (pFLT3) and total FLT3.
-
Densitometry: Quantify the band intensities to determine the ratio of pFLT3 to total FLT3 and calculate the IC50.
In Vivo AML Xenograft Model
-
Cell Implantation: Inject luciferase-expressing FLT3-mutant AML cells (e.g., Ba/F3-ITD Luc+) into immunocompromised mice (e.g., BALB/c).
-
Tumor Burden Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Drug Administration: Once leukemia is established, administer TTT-3002 or a vehicle control via oral gavage at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor burden and survival of the mice. In one study, mice treated with TTT-3002 had an average survival of over 100 days, compared to 18 days for placebo-treated mice.[3]
-
Toxicity Monitoring: Monitor animal health, including body weight and periodic CBCs.
Visualizations
Caption: TTT-3002 inhibits the FLT3 signaling pathway.
Caption: Preclinical evaluation workflow for TTT-3002.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound is potent FLT3 inhibitor, team says | MDedge [mdedge.com]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
TTT-3002 vs. Quizartinib (AC220) in TKI-Resistant Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common, conferring a poor prognosis. While FLT3 tyrosine kinase inhibitors (TKIs) like quizartinib (AC220) have shown efficacy, resistance often emerges, posing a significant clinical challenge. This guide provides a detailed comparison of TTT-3002 and quizartinib, with a focus on their performance against TKI-resistant AML, supported by preclinical experimental data.
Executive Summary
TTT-3002 is a novel, potent, and selective FLT3 inhibitor that has demonstrated significant preclinical activity against a wide range of FLT3 mutations, including those that confer resistance to quizartinib and other TKIs.[1][2] Preclinical data suggests that TTT-3002 is more potent than quizartinib in inhibiting FLT3 autophosphorylation, particularly against resistance mutations.[3] Quizartinib, a second-generation FLT3 inhibitor, has received FDA approval for the treatment of relapsed/refractory AML with FLT3-ITD mutations and has shown a survival benefit over chemotherapy in this patient population.[4][5] However, its efficacy can be limited by the development of resistance mutations, particularly in the tyrosine kinase domain (TKD).[6] This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for the activity of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency of TTT-3002 and quizartinib against various FLT3 mutations.
| Cell Line / Mutation | TTT-3002 IC50 (nM) | Quizartinib (AC220) IC50 (nM) | Reference |
| FLT3-ITD | |||
| Ba/F3-ITD | 0.2 | 1.3 | [3] |
| FLT3-ITD TKI Resistance Mutations | |||
| Ba/F3-ITD/F691L | ~1 | >50 | [2] |
| Ba/F3-ITD/D835Y | ~1 | Ineffective | [2][3] |
| Ba/F3-ITD/G697R | 11 | >50 | [2] |
| FLT3 Point Mutations (PM) | |||
| Ba/F3-D835Y | Potent Inhibition | Ineffective | [3][7] |
Table 1: Comparative IC50 Values for Inhibition of FLT3 Phosphorylation. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate higher potency.
| Patient Sample | TTT-3002 | Quizartinib (AC220) | Sorafenib | Reference |
| Relapsed AML 1 (D835/ITD) | Active | Moderately Active | Inactive | [2] |
| Relapsed AML 2 (D835) | Active | Inactive | Inactive | [2] |
| Relapsed AML 3 (D835) | Active | Inactive | Inactive | [2] |
Table 2: Activity Against Relapsed AML Patient Samples. This table qualitatively summarizes the efficacy of the inhibitors against primary leukemic blasts from patients who had relapsed after treatment with sorafenib or quizartinib.
Mechanism of Action and Resistance
Both TTT-3002 and quizartinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][8]
Quizartinib is a potent inhibitor of FLT3-ITD but is less effective against mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which is a common mechanism of acquired resistance.[3][8] TTT-3002, on the other hand, has demonstrated potent activity against both FLT3-ITD and a broad spectrum of activating point mutations, including D835 mutations and the F691L gatekeeper mutation, which also confers resistance to other TKIs.[1][2]
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Overcoming quizartinib resistance with TTT-3002.
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
Cell Viability (MTT) Assay
-
Objective: To determine the concentration of the inhibitor required to reduce cell proliferation by 50% (IC50).
-
Methodology:
-
Leukemic cells (e.g., Ba/F3 cells engineered to express specific FLT3 mutations or primary AML patient blasts) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of TTT-3002 or quizartinib for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting viability against drug concentration.[2]
-
FLT3 Phosphorylation (Western Blot) Assay
-
Objective: To measure the direct inhibitory effect of the compounds on FLT3 kinase activity.
-
Methodology:
-
FLT3-mutant cells are treated with various concentrations of TTT-3002 or quizartinib for a short duration (e.g., 1 hour).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
The ratio of p-FLT3 to total FLT3 is quantified to determine the extent of inhibition.[3]
-
Caption: General in vitro experimental workflow.
In Vivo Efficacy
Preclinical studies in mouse xenograft models of FLT3-mutant AML have shown that oral administration of TTT-3002 significantly improves survival and reduces tumor burden.[3][7][9] This in vivo efficacy, coupled with its favorable plasma protein binding profile, suggests that TTT-3002 has the potential for effective clinical translation.[2] Quizartinib has also demonstrated in vivo activity and has undergone extensive clinical evaluation, leading to its regulatory approval.[5][10]
Conclusion
TTT-3002 emerges as a highly promising next-generation FLT3 inhibitor with a preclinical profile that suggests superiority over quizartinib, particularly in the context of TKI-resistant AML. Its ability to potently inhibit a wide array of resistance-conferring mutations, including the D835Y mutation, addresses a key limitation of quizartinib. While quizartinib remains an important therapeutic option for patients with FLT3-ITD AML, the development of inhibitors like TTT-3002 holds the potential to further improve outcomes for patients who develop resistance. Further clinical investigation of TTT-3002 is warranted to validate these promising preclinical findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 7. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of TTT-3002 and Gilteritinib in FLT3-TKD Mutant Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, TTT-3002 and gilteritinib, with a focus on their activity against tyrosine kinase domain (TKD) mutations.
Mutations in the FLT3 receptor are a common driver of acute myeloid leukemia (AML), and the development of effective FLT3 inhibitors is a key therapeutic strategy. While both TTT-3002 and gilteritinib have demonstrated significant activity against FLT3-mutated AML, this guide delves into their comparative efficacy in models harboring FLT3-TKD mutations, which can confer resistance to some FLT3 inhibitors.
In Vitro Efficacy: A Potency Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of TTT-3002 and gilteritinib against various FLT3-TKD mutant cell lines. It is important to note that the data presented is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of FLT3 Phosphorylation
| Compound | FLT3 Mutation | Cell Line | IC50 |
| TTT-3002 | FLT3/D835Y | Ba/F3 | ~100-250 pM[1] |
| Gilteritinib | FLT3-D835Y | - | - |
Table 2: Inhibition of Cell Proliferation
| Compound | FLT3 Mutation | Cell Line | IC50 |
| TTT-3002 | FLT3/D835Y | Ba/F3 | 1.74 nM[1] |
| Gilteritinib | FLT3-D835Y | Ba/F3 | ~1.6 nM[2] |
| Gilteritinib | FLT3-ITD-D835Y | Ba/F3 | ~2.1 nM[2] |
TTT-3002 demonstrates picomolar potency in inhibiting the autophosphorylation of FLT3/D835Y.[1] In cell proliferation assays, both TTT-3002 and gilteritinib show low nanomolar IC50 values against cells expressing the FLT3-D835Y mutation.[1][2]
In Vivo Efficacy in Xenograft Models
Both TTT-3002 and gilteritinib have shown significant anti-tumor activity in mouse xenograft models of FLT3-TKD mutant AML.
TTT-3002: In a transplant mouse model using cells resistant to other FLT3 TKIs, oral administration of TTT-3002 significantly reduced tumor burden.
Gilteritinib: In nude mice xenografted with Ba/F3 cells expressing FLT3-D835Y, oral administration of gilteritinib at 10 mg/kg and 30 mg/kg demonstrated anti-tumor efficacy, with the 30 mg/kg dose inducing tumor regression.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Ba/F3 cells harboring FLT3-TKD mutations (e.g., D835Y) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and relevant cytokines (if required for non-FLT3 dependent growth).
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of TTT-3002 or gilteritinib for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
FLT3 Phosphorylation Assay (Western Blot)
-
Cell Lysis: FLT3-TKD mutant cells are treated with the inhibitors for a short duration (e.g., 1-2 hours) and then lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3, followed by incubation with corresponding secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of phosphorylation inhibition.
AML Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with human AML cells expressing FLT3-TKD mutations (e.g., Ba/F3-FLT3-D835Y).
-
Tumor Growth: Tumors are allowed to establish and reach a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. TTT-3002 or gilteritinib is administered orally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. In some models, bioluminescence imaging is used to monitor tumor burden. Animal survival is also monitored.
-
Data Analysis: Tumor growth curves and survival plots are generated to evaluate the anti-tumor efficacy of the compounds.
Conclusion
Both TTT-3002 and gilteritinib exhibit potent preclinical activity against FLT3-TKD mutant models of AML. TTT-3002 demonstrates exceptional potency in inhibiting FLT3 phosphorylation at the picomolar level. In cell proliferation assays, both inhibitors are effective in the low nanomolar range. In vivo studies confirm the anti-tumor efficacy of both compounds. The choice between these inhibitors for further clinical development may depend on a variety of factors including their safety profiles, pharmacokinetic properties, and efficacy against a broader range of resistance mutations. The data presented in this guide, compiled from various preclinical studies, underscores the potential of both TTT-3002 and gilteritinib as valuable therapeutic agents for FLT3-TKD-mutated AML.
References
Head-to-Head Comparison: TTT-3002 vs. Midostaurin (PKC412) in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: TTT-3002, a novel and highly potent investigational agent, and midostaurin (PKC412), an FDA-approved multi-kinase inhibitor for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML). This comparison focuses on preclinical efficacy, mechanisms of action, and activity against resistance mutations, supported by experimental data.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy where mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common and associated with a poor prognosis[1][2]. Both TTT-3002 and midostaurin target the constitutively activated FLT3 kinase, but differ significantly in their potency, selectivity, and effectiveness against drug-resistant mutations.
TTT-3002 emerges as a highly potent and selective FLT3 inhibitor with picomolar efficacy in inhibiting FLT3 autophosphorylation[2][3][4][5]. Preclinical data demonstrates its robust activity against a wide range of FLT3 mutations, including those conferring resistance to other tyrosine kinase inhibitors (TKIs)[3][6][7].
Midostaurin (PKC412) is a broader spectrum, multi-kinase inhibitor that has shown clinical benefit in combination with chemotherapy for newly diagnosed FLT3-mutated AML[8][9][10][11][12][13]. However, its lower potency compared to next-generation inhibitors and the emergence of resistance mechanisms present clinical challenges[3][14][15][16][17].
Mechanism of Action and Target Profile
Both TTT-3002 and midostaurin function by inhibiting the kinase activity of FLT3, thereby blocking downstream signaling pathways that promote leukemic cell proliferation and survival.
TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class[3]. It is characterized as one of the most potent FLT3 inhibitors discovered to date[2][3][5]. Its high potency extends to both FLT3-ITD and activating point mutations (PM) at the D835 residue[3][5].
Midostaurin is a multi-kinase inhibitor, targeting not only FLT3 but also other receptor tyrosine kinases such as KIT, PDGFR, and VEGFR2[1][8][18][19][20]. This broader activity may contribute to its clinical effects but also potentially to off-target toxicities. It inhibits both FLT3-ITD and tyrosine kinase domain (TKD) mutant receptors[8][19].
Below is a diagram illustrating the targeted signaling pathway.
Comparative Efficacy Data
The following tables summarize the in vitro potency of TTT-3002 and midostaurin against various FLT3-mutated cell lines.
Inhibition of FLT3 Autophosphorylation
This assay measures the direct inhibition of the FLT3 kinase activity.
| Cell Line | FLT3 Mutation | TTT-3002 IC50 (nM) | Midostaurin (PKC412) IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | ~0.2 | >10 | [3] |
| MV4-11 | FLT3-ITD | ~0.2 | ~10 | [3] |
Note: Data for midostaurin's direct inhibition of autophosphorylation in a head-to-head comparison with TTT-3002 at these picomolar concentrations is limited in the provided search results. The values for midostaurin are based on broader literature characterizations.
Inhibition of Cell Proliferation
This assay measures the effect of the inhibitors on the growth of leukemic cells.
| Cell Line | FLT3 Mutation | TTT-3002 IC50 (nM) | Midostaurin (PKC412) IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | <1 | ~10 | [3] |
| MV4-11 | FLT3-ITD | <1 | ~10 | [3] |
| HB11;19 | FLT3-PM | 1-5 | >100 (for AC220) | [3] |
Note: Direct comparative IC50 values for midostaurin in proliferation assays against the same panel of cell lines as TTT-3002 were not available in the provided search results. The values are approximations from broader studies for context.
Activity Against Resistance Mutations
A critical challenge in FLT3-targeted therapy is the development of resistance. TTT-3002 has demonstrated significant activity against several known resistance mutations.
| Resistance Mutation | TTT-3002 Proliferation IC50 (nM) | Other TKIs (e.g., AC220, sorafenib) | Reference |
| F691L/ITD | ~1 | Ineffective | [6][7] |
| D835Y/ITD | ~1 | Ineffective | [6][7] |
| N676K/ITD | ~1 | Ineffective | [6] |
| G697R/ITD | 11 | Ineffective | [6] |
Midostaurin treatment has been associated with the emergence of resistance mutations, such as at residue N676K in FLT3/ITD patients[6]. TTT-3002's ability to potently inhibit cells with these mutations suggests a potential advantage in overcoming clinical resistance[6][7].
In Vivo Efficacy
Preclinical in vivo studies in mouse models of FLT3/ITD-associated AML have shown that TTT-3002 is well-tolerated and effective, significantly improving survival and reducing tumor burden with minimal toxicity when administered orally[2][3]. In one study, mice treated with TTT-3002 had a median survival of over 100 days compared to 17.5 days for the vehicle-treated group[3].
Midostaurin, in combination with standard chemotherapy, has demonstrated a significant overall survival benefit in the Phase III RATIFY trial for newly diagnosed FLT3-mutated AML patients aged 18-59 years[12][21]. The median overall survival was 74.7 months in the midostaurin arm compared to 25.6 months in the placebo arm[21].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Western Blotting for FLT3 Phosphorylation
This protocol is used to determine the extent of FLT3 inhibition by measuring its phosphorylation status.
Protocol Steps:
-
Cell Treatment: AML cell lines (e.g., Molm14, MV4-11) are treated with increasing concentrations of TTT-3002 or midostaurin for a specified time (e.g., 1 hour)[3].
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of TTT-3002 or midostaurin for a set period (e.g., 48 hours)[12].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Steps:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are injected with human FLT3-ITD expressing AML cells (e.g., Molm14)[3].
-
Tumor Engraftment: Engraftment is confirmed through methods like bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized to receive either the inhibitor (e.g., TTT-3002 orally) or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly, and the health of the animals is assessed.
-
Endpoint Analysis: The primary endpoint is typically overall survival, with tumor burden as a secondary measure.
Conclusion
TTT-3002 demonstrates exceptional potency against FLT3-ITD and various resistance mutations in preclinical models, positioning it as a promising next-generation FLT3 inhibitor. Its picomolar efficacy in inhibiting FLT3 autophosphorylation surpasses that of midostaurin. While midostaurin has established clinical efficacy in combination with chemotherapy, its broader kinase profile and susceptibility to resistance highlight the need for more potent and selective agents like TTT-3002. Further clinical investigation of TTT-3002 is warranted to determine if its promising preclinical profile translates into improved outcomes for patients with FLT3-mutated AML.
References
- 1. haematologica.org [haematologica.org]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 4. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 21. researchgate.net [researchgate.net]
TTT-3002 Demonstrates Superior Picomolar Potency Against FLT3/ITD-Mutated Acute Myeloid Leukemia
A comprehensive analysis of preclinical data reveals TTT-3002 as a highly potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, exhibiting picomolar IC50 values against internal tandem duplication (ITD) mutations, a key driver in a significant subset of Acute Myeloid Leukemia (AML). This guide provides a comparative overview of TTT-3002's inhibitory activity against other notable FLT3 inhibitors, supported by detailed experimental methodologies and visual representations of the associated signaling pathways and workflows.
TTT-3002 has emerged as one of the most potent FLT3 inhibitors discovered to date, with studies highlighting its exceptional ability to inhibit FLT3 autophosphorylation at picomolar concentrations.[1][2][3] This level of potency is critical for researchers and drug development professionals seeking more effective therapeutic agents against FLT3/ITD-positive AML, a patient population with a historically poor prognosis.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For TTT-3002, the IC50 for inhibiting FLT3 autophosphorylation in human leukemia cell lines with FLT3/ITD mutations ranges from 100 to 250 picomolar (pM).[2][3] The proliferation IC50 for TTT-3002 in these same cell lines is reported to be between 490 and 920 pM.[2][3] These values signify a substantial potency advantage over many existing FLT3 inhibitors.
For context, the following table summarizes the IC50 values of TTT-3002 in comparison to other well-known FLT3 inhibitors against cell lines expressing the FLT3-ITD mutation.
| Inhibitor | Cell Line | IC50 (nM) - Proliferation | IC50 (pM) - Phosphorylation |
| TTT-3002 | FLT3/ITD cell lines | 0.49 - 0.92 [2][3] | 100 - 250 [2][3] |
| Quizartinib (AC220) | MV4-11 | 0.40[4] | ~1000 (1 nM)[5] |
| MOLM-13 | 0.89[4] | - | |
| MOLM-14 | 0.73[4] | - | |
| Gilteritinib | Molm14 | 20.3[6] | 700 - 1800 (0.7-1.8 nM)[7] |
| MV4;11 | 18.9[6] | - | |
| Sorafenib | FLT3-ITD cells | - | ~10000 (10 nM)[5] |
| Crenolanib | FLT3-ITD cells | - | Data not specified |
Note: IC50 values can vary based on the specific cell line and experimental conditions.
Experimental Protocols
The determination of IC50 values is a critical component of preclinical drug evaluation. The following are detailed methodologies for the key experiments cited in the validation of TTT-3002's potency.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: FLT3/ITD-positive human leukemia cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: The cells are treated with increasing concentrations of TTT-3002 or other FLT3 inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance readings are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
FLT3 Phosphorylation Assay (Western Blotting)
This assay directly measures the inhibition of FLT3 autophosphorylation, a key indicator of target engagement.
-
Cell Treatment: Leukemia cell lines expressing FLT3/ITD are treated with various concentrations of the inhibitor for a short duration (e.g., 1-2 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for total FLT3 is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Densitometry Analysis: The band intensities for p-FLT3 are quantified and normalized to the total FLT3 band intensities. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the drug concentration.
Visualizing the Molecular Landscape
To better understand the mechanism of action and the experimental processes, the following diagrams have been generated.
Caption: FLT3/ITD signaling pathway and the inhibitory action of TTT-3002.
Caption: Experimental workflow for determining IC50 values.
References
- 1. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo [en-cancer.fr]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002: A new frontier in overcoming TKI resistance in FLT3-mutated Acute Myeloid Leukemia
A comparative analysis of the potent and selective FLT3 inhibitor, TTT-3002, demonstrates significant activity against acute myeloid leukemia (AML) patient samples, including those with mutations conferring resistance to other tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of TTT-3002's performance against other FLT3 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Inhibitory Activity of TTT-3002 in TKI-Resistant AML
TTT-3002, a novel and highly potent FLT3 inhibitor, has shown remarkable efficacy in preclinical studies, particularly against AML harboring internal tandem duplication (ITD) and other activating point mutations in the FLT3 gene. These mutations are common in AML and are associated with a poor prognosis.[1][2][3] TTT-3002 distinguishes itself by maintaining its activity against mutations that confer resistance to other TKIs, a significant hurdle in the clinical management of FLT3-mutated AML.
Experimental data consistently demonstrates the superior potency of TTT-3002. In human FLT3/ITD mutant leukemia cell lines, TTT-3002 inhibits FLT3 autophosphorylation with a half-maximal inhibitory concentration (IC50) in the picomolar range (100-250 pM), and inhibits cell proliferation at sub-nanomolar concentrations (490-920 pM).[1][2][3]
Comparative Efficacy Against TKI-Resistant Mutations
A key advantage of TTT-3002 lies in its robust activity against a spectrum of FLT3 mutations that render other TKIs ineffective. This includes the frequently occurring D835Y point mutation and the F691L gatekeeper mutation.[4][5] The following tables summarize the comparative IC50 values of TTT-3002 and other TKIs against various resistant FLT3 mutations.
Table 1: Comparative Proliferation IC50 Values (nM) of FLT3 TKIs Against Resistant FLT3/ITD Mutations
| FLT3/ITD Mutation | TTT-3002 | CEP-701 | Sorafenib | AC220 | PKC412 |
| ITD | ~1 | >1000 | 5-10 | <1 | 10-20 |
| ITD/F691L | ~1 | >1000 | >100 | >100 | >100 |
| ITD/N676K | ~1 | 500-1000 | 20-50 | 10-20 | 50-100 |
| ITD/G697R | 11 | >1000 | >100 | >100 | >100 |
| ITD/D835Y | <1 | >1000 | >100 | 10-20 | 50-100 |
| ITD/Y842C | <1 | >1000 | >100 | 20-50 | >100 |
Data compiled from published research.[4]
Table 2: Comparative Proliferation IC50 Values (nM) of TTT-3002 and AC220 Against FLT3 Activating Point Mutations
| FLT3 Mutation | TTT-3002 | AC220 |
| D835Y | 1-5 | >100 |
| D835V | 1-5 | >100 |
| D835H | 1-5 | >100 |
| R834Q | 1-5 | 50-100 |
| ITD/D835Y | <1 | 10-20 |
Data compiled from published research.[4][6]
The FLT3 Signaling Pathway and TKI Inhibition
Mutations in the FLT3 receptor lead to its constitutive activation, triggering downstream signaling pathways that promote uncontrolled cell proliferation and survival. The primary pathways activated by mutant FLT3 are the RAS/RAF/MAPK, PI3K/AKT, and STAT5 pathways. TKIs, including TTT-3002, exert their therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the activity of TTT-3002.
Cell Lines and Reagents
Ba/F3, a murine pro-B cell line, was used to generate stable cell lines expressing various human FLT3 mutations (ITD, D835Y, F691L, etc.). These cell lines are dependent on the constitutive FLT3 signaling for their proliferation and survival. TTT-3002 and other TKIs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro assays.
Proliferation Assays
The anti-proliferative activity of the TKIs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
The cells were treated with serial dilutions of the TKI or DMSO as a control.
-
After 48-72 hours of incubation, MTT reagent was added to each well.
-
Following a 4-hour incubation, the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
Western blotting was performed to assess the inhibition of FLT3 autophosphorylation and its downstream signaling proteins.
-
Cells were treated with the TKI or DMSO for a specified period (e.g., 1-4 hours).
-
Cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-AKT, total-AKT, phospho-MAPK, and total-MAPK.
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Primary AML Patient Samples
The efficacy of TTT-3002 was also validated in primary AML patient samples.
-
Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients with known FLT3 mutations.
-
The cells were cultured in the presence of various concentrations of TTT-3002 or other TKIs.
-
Apoptosis was measured using Annexin V/PI staining and flow cytometry.
-
Inhibition of FLT3 phosphorylation was assessed by Western blotting as described above.
Experimental Workflow for Assessing TKI Resistance
The general workflow for evaluating the activity of a novel TKI against resistant AML involves a multi-step process, from initial in vitro screening to validation in primary patient samples.
Conclusion
TTT-3002 demonstrates superior potency and a broader spectrum of activity against clinically relevant FLT3 mutations compared to other TKIs. Its ability to overcome common resistance mechanisms observed with existing therapies positions TTT-3002 as a highly promising therapeutic agent for the treatment of FLT3-mutated AML. The preclinical data strongly supports its continued development and investigation in clinical trials for patients with both newly diagnosed and relapsed/refractory AML.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TTT-3002 and CEP-701: Plasma Protein Binding and its Impact on Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the plasma protein binding characteristics of two potent tyrosine kinase inhibitors, TTT-3002 and CEP-701 (lestaurtinib). Understanding the extent of plasma protein binding is critical in drug development as it directly influences the free drug concentration available to engage with the target, thereby impacting efficacy and potential toxicity. This document summarizes key experimental data, outlines relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive overview for researchers in the field.
Executive Summary
TTT-3002 and CEP-701 are both potent inhibitors of key signaling kinases involved in cancer pathogenesis. However, their efficacy in a physiological context is significantly modulated by their interaction with plasma proteins. Experimental data indicates that CEP-701 is subject to a substantially higher degree of inhibition by plasma proteins compared to TTT-3002. This difference in plasma protein binding is a critical factor to consider when evaluating their therapeutic potential.
Data Presentation: Quantitative Comparison
The following table summarizes the key parameters related to the plasma protein binding and inhibitory activity of TTT-3002 and CEP-701.
| Parameter | TTT-3002 | CEP-701 (Lestaurtinib) | Reference |
| Primary Targets | FMS-like tyrosine kinase 3 (FLT3) | FLT3, Janus kinase 2 (JAK2) | [1][2][3][4] |
| IC50 Shift in 50% Human Plasma | 9-fold increase | >100-fold increase | [5] |
| Inferred Plasma Protein Binding | Moderate | High | [3][5] |
| Primary Binding Protein | Alpha-1-acid glycoprotein (AGP) | Alpha-1-acid glycoprotein (AGP) | [5] |
| Fraction Unbound (fu) in Human Plasma | Not explicitly reported; inferred to be significantly higher than CEP-701 | Not explicitly reported; described as "highly protein-bound" | [3] |
Experimental Protocols
The determination of plasma protein binding is a crucial step in preclinical drug development. The most common and reliable method for this is equilibrium dialysis .
Equilibrium Dialysis Protocol for Plasma Protein Binding Assessment
This protocol outlines the general steps for determining the fraction of a drug that is not bound to plasma proteins.
-
Preparation of Materials:
-
Dialysis membrane with a suitable molecular weight cutoff (e.g., 5-10 kDa).
-
Dialysis cells or a 96-well equilibrium dialysis apparatus.
-
Human plasma (pooled from multiple donors).
-
Phosphate-buffered saline (PBS) at physiological pH (7.4).
-
Test compounds (TTT-3002 and CEP-701) dissolved in a suitable solvent (e.g., DMSO).
-
-
Experimental Procedure:
-
The dialysis membrane is prepared and installed in the dialysis apparatus, separating each well into two chambers: a plasma chamber and a buffer chamber.
-
The test compound is spiked into the human plasma at a known concentration.
-
The plasma containing the test compound is added to the plasma chamber of the dialysis unit.
-
An equal volume of PBS is added to the buffer chamber.
-
The apparatus is sealed and incubated at 37°C with gentle agitation to allow equilibrium to be reached. The time to reach equilibrium should be determined empirically for each compound.
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
-
Sample Analysis:
-
The concentration of the test compound in both the plasma and buffer samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Calculation of Fraction Unbound (fu):
-
The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber (unbound drug) to the drug concentration in the plasma chamber (total drug) at equilibrium.
-
fu = (Concentration in Buffer) / (Concentration in Plasma)
-
Mandatory Visualization
Signaling Pathways
Both TTT-3002 and CEP-701 target key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: TTT-3002 inhibits the activated FLT3 receptor, blocking downstream signaling pathways.
Caption: CEP-701 inhibits JAK2, preventing the phosphorylation and activation of STAT5.
Experimental Workflow
The following diagram illustrates the workflow for determining the plasma protein binding of a compound using equilibrium dialysis.
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Conclusion
The available data strongly suggests that TTT-3002 has a more favorable plasma protein binding profile than CEP-701. The significantly lower impact of human plasma on the in vitro potency of TTT-3002 indicates that a larger fraction of the drug is likely to be free and available to interact with its target, FLT3, in a physiological setting. In contrast, the high plasma protein binding of CEP-701, primarily to AGP, may limit its free concentration and, consequently, its therapeutic efficacy. This comparative analysis underscores the importance of assessing plasma protein binding early in the drug discovery and development process to predict in vivo behavior and select candidates with a higher probability of clinical success. Further studies to precisely quantify the fraction unbound for both compounds would be beneficial for more detailed pharmacokinetic and pharmacodynamic modeling.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the superior potency of TTT-3002 in preclinical studies
Extensive searches for preclinical studies and potency data for a compound designated "TTT-3002" have not yielded any publicly available information. As a result, a direct comparison of TTT-3002's potency against other therapeutic alternatives, along with supporting experimental data and methodologies, cannot be provided at this time.
The initial search aimed to gather data on the preclinical efficacy of TTT-3002, with a focus on comparative potencies. However, the search results did not contain any specific mentions of "TTT-3002." Instead, information on other investigational drugs, such as TY-302 and TH-302, was retrieved. These compounds are distinct from TTT-3002 and their data cannot be used to fulfill the request.
Without access to primary research articles, corporate presentations, or other forms of public disclosure on TTT-3002, it is not possible to:
-
Summarize quantitative data on its potency.
-
Detail the experimental protocols used in its preclinical evaluation.
-
Generate diagrams of its signaling pathways or experimental workflows.
Further investigation into the preclinical development of TTT-3002 would require access to proprietary or unpublished data. Researchers, scientists, and drug development professionals interested in this compound are advised to consult internal documentation or contact the developing organization directly for information.
TTT-3002 and LRRK2-IN-1: A Comparative Analysis of Neuroprotective Efficacy in C. elegans Models of LRRK2-Mediated Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent LRRK2 kinase inhibitors, TTT-3002 and LRRK2-IN-1, focusing on their neuroprotective capabilities in Caenorhabditis elegans (C. elegans) models of Parkinson's disease. The data presented is compiled from published research to facilitate an objective evaluation of their relative performance.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The resulting neurodegeneration is often linked to increased LRRK2 kinase activity.[3][4] This has led to the development of LRRK2 kinase inhibitors as a potential therapeutic strategy.[5][6] C. elegans has emerged as a powerful in vivo model for studying neurodegenerative diseases due to its genetic tractability, short lifespan, and well-characterized nervous system.[7][8][9][10][11] Transgenic C. elegans expressing human LRRK2 mutants recapitulate key features of Parkinson's disease, including age-dependent loss of dopaminergic neurons and associated behavioral deficits.[12][13][14][15]
This guide will delve into the comparative efficacy of TTT-3002 and LRRK2-IN-1 in mitigating these neurodegenerative phenotypes in C. elegans.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data on the efficacy of TTT-3002 and LRRK2-IN-1 in rescuing behavioral deficits and preventing neurodegeneration in transgenic C. elegans expressing human R1441C and G2019S LRRK2 mutations. The data is extracted from a key comparative study by Yao et al.[12][16]
Table 1: Efficacy in Rescuing Dopaminergic Behavioral Deficits (Basal Slowing Response) [12][16]
| Treatment Regimen | LRRK2 Mutant | Compound | EC50 (µM) |
| Preventive (L1-L4) | R1441C | TTT-3002 | 0.04 |
| LRRK2-IN-1 | 0.10 | ||
| G2019S | TTT-3002 | 0.23 | |
| LRRK2-IN-1 | 0.51 | ||
| Rescue (Adult Day 2-3) | R1441C | TTT-3002 | 0.04 |
| LRRK2-IN-1 | 2.22 | ||
| G2019S | TTT-3002 | 0.94 | |
| LRRK2-IN-1 | 6.80 |
Table 2: Efficacy in Preventing Dopaminergic Neuron Degeneration [12][16]
| Treatment Regimen | LRRK2 Mutant | Compound | EC50 (µM) |
| Preventive (L1-Adult Day 7) | R1441C | TTT-3002 | 0.03 |
| LRRK2-IN-1 | 0.09 | ||
| G2019S | TTT-3002 | 0.20 | |
| LRRK2-IN-1 | 0.45 |
Based on the presented data, TTT-3002 consistently demonstrates higher potency than LRRK2-IN-1 in both preventing and rescuing neurodegenerative phenotypes in these C. elegans models.[12][16] The lower EC50 values for TTT-3002 indicate that a lower concentration is required to achieve a therapeutic effect.[16]
Signaling Pathways and Experimental Workflow
To understand the context of these findings, it is crucial to visualize the underlying biological pathways and the experimental procedures used to generate the data.
LRRK2 Signaling Pathway in Neurodegeneration
Mutant LRRK2 can lead to neurodegeneration through several downstream pathways. A simplified representation of the LRRK2 signaling cascade is shown below. Inhibition of LRRK2 kinase activity by compounds like TTT-3002 and LRRK2-IN-1 is a key therapeutic strategy.
Experimental Workflow in C. elegans
The following diagram illustrates the workflow of the experiments conducted to compare the neuroprotective effects of TTT-3002 and LRRK2-IN-1 in C. elegans.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the comparative studies of TTT-3002 and LRRK2-IN-1.[12]
C. elegans Strains and Maintenance
-
Strains: Transgenic C. elegans strains expressing human wild-type, R1441C, or G2019S LRRK2 in dopaminergic neurons were used. These neurons are visualized by the co-expression of green fluorescent protein (GFP).
-
Maintenance: Worms were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.
Drug Administration in Liquid Culture
-
Synchronization: A synchronized population of L1 larvae was obtained by bleaching gravid adult worms to isolate eggs, which were then allowed to hatch in M9 buffer.
-
Liquid Culture: Synchronized L1 larvae were cultured in S-medium containing E. coli OP50 and the respective concentrations of TTT-3002, LRRK2-IN-1, or vehicle (DMSO).
-
Treatment Regimens:
-
Preventive: Compounds were administered from the L1 larval stage to the L4 stage or from the L4 stage to adult day 2.
-
Rescue: Compounds were administered to adult worms from day 2 to day 3 or from day 5 to day 7, after the onset of behavioral deficits.[16]
-
Behavioral Assay: Basal Slowing Response
-
Purpose: This assay measures the function of dopaminergic neurons, which are responsible for slowing the worm's locomotion in the presence of food.
-
Procedure:
-
Individual worms were transferred from a foodless NGM plate to an NGM plate seeded with a lawn of E. coli OP50.
-
The rate of locomotion (body bends per minute) was recorded for a set period immediately after the transfer.
-
A reduction in locomotion speed upon encountering food is indicative of a normal basal slowing response and intact dopaminergic neuron function.
-
The percentage of slowing was calculated for each worm.
-
Quantification of Neurodegeneration
-
Visualization: Dopaminergic neurons expressing GFP were visualized using a fluorescence microscope.
-
Quantification: The number of intact dopaminergic neurons in the head (four CEPs and two ADEs) and the posterior (PVD) was counted for each worm at specific time points (e.g., adult day 7).
-
Analysis: The percentage of worms with degenerated neurons was calculated for each treatment group.
Conclusion
The available data from C. elegans models strongly suggests that both TTT-3002 and LRRK2-IN-1 can effectively mitigate the neurotoxic effects of pathogenic LRRK2 mutations.[12] However, TTT-3002 exhibits significantly greater potency in both rescuing established neurobehavioral deficits and preventing the progression of neurodegeneration.[16] These findings highlight the therapeutic potential of LRRK2 kinase inhibition and provide a basis for the further development of compounds like TTT-3002 for the treatment of Parkinson's disease. The detailed experimental protocols provided herein should aid researchers in designing and interpreting future studies in this field.
References
- 1. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LRRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Use of Caenorhabditis elegans as a model to study Alzheimer’s disease and other neurodegenerative diseases [frontiersin.org]
- 8. Caenorhabditis elegans as a Model System to Study Human Neurodegenerative Disorders [mdpi.com]
- 9. Frontiers | Studying the mechanisms of neurodegeneration: C. elegans advantages and opportunities [frontiersin.org]
- 10. Neurodegenerative disorders: insights from the nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using C. elegans as a model for neurodegenerative diseases: Methodology and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Roles of LRRK2 and its orthologs in protecting against neurodegeneration and neurodevelopmental defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRRK2-mediated neurodegeneration and dysfunction of dopaminergic neurons in a Caenorhabditis elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TTT 3002: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the chemical substance designated as TTT 3002. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all applicable federal, state, and local regulations. The information herein is intended to supplement, not replace, institutional and regulatory requirements.
Essential Safety and Logistical Information
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This guide outlines the necessary operational and disposal plans to ensure the safe handling and management of this compound waste. Adherence to these procedures is mandatory to minimize risks to personnel and the environment.
Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for "this compound," quantitative data regarding disposal parameters cannot be provided. It is imperative to obtain the SDS for this specific product to populate the following critical information:
| Parameter | Value | Units | Source |
| pH for Neutralization | Data not available | Consult specific SDS | |
| Recommended Inactivation Agent | Data not available | Consult specific SDS | |
| Concentration for Inactivation | Data not available | % v/v or w/v | Consult specific SDS |
| Required Contact Time | Data not available | minutes/hours | Consult specific SDS |
| EPA Waste Code | Data not available | Consult specific SDS |
Detailed Experimental Protocol for Disposal
The following is a generalized, step-by-step protocol for the disposal of this compound. This protocol must be adapted based on the specific hazards and properties outlined in the manufacturer's SDS.
Objective: To safely collect, treat (if necessary), and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves (type to be determined by SDS), lab coat.
-
Designated, properly labeled, and compatible waste container.
-
Chemical fume hood.
-
Neutralizing or inactivating agent (as specified in the SDS).
-
Spill kit appropriate for the chemical nature of this compound.
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound, ensure all necessary PPE is donned correctly.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a spill kit is readily accessible.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and institutional guidelines.
-
Collect all this compound waste (e.g., unused product, contaminated consumables) in a designated and clearly labeled waste container. The container must be made of a material compatible with this compound.
-
-
Decontamination/Neutralization (if required):
-
Consult the SDS for specific instructions on whether this compound requires chemical neutralization or inactivation before disposal.
-
If required, slowly add the recommended neutralizing/inactivating agent to the waste container, stirring gently.
-
Monitor the reaction for any signs of excessive heat generation, gas evolution, or other hazards.
-
Allow the specified contact time to ensure complete reaction.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Do not fill the container beyond 80% capacity to allow for expansion and prevent spills.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary waste disposal forms and labels as required by your institution and transportation regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Standard Operating Procedure: Handling and Disposal of TTT 3002
Disclaimer: The following guidelines are provided as a comprehensive template for the safe handling of potent research compounds. As no specific public data for "TTT 3002" exists, this document is based on general laboratory best practices for hazardous chemical agents. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent compound this compound. Following these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel must wear the specified PPE when handling this compound in any form (solid or solution). The required equipment is designed to minimize exposure through inhalation, dermal contact, and ocular routes.
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N100 or P100 respirator. | Protects against inhalation of fine powder particles. |
| Hand | Double-gloving with nitrile gloves. | Prevents dermal absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye | Chemical splash goggles. | Protects eyes from airborne powder and liquid splashes. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Foot | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Weighing and Solubilization Protocol
This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution. All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the chemical fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper, spatulas, microcentrifuge tubes, and solvent (e.g., DMSO).
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully measure the desired amount of this compound powder onto the weigh paper.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately sized microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the tube to achieve the target concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items, including weigh paper and outer gloves, into the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous materials. |
Emergency Procedures
In case of accidental exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
In all cases of exposure, seek immediate medical attention and consult the substance's SDS.
In case of a spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. For small spills of powder, carefully cover with a damp paper towel to avoid aerosolization and then proceed with decontamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
